molecular formula C39H48N8O9 B11931374 Fmoc-Gly3-Val-Cit-PAB

Fmoc-Gly3-Val-Cit-PAB

Katalognummer: B11931374
Molekulargewicht: 772.8 g/mol
InChI-Schlüssel: ANTAWRUQHZQAGZ-ZJJOJAIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-Gly3-Val-Cit-PAB is a useful research compound. Its molecular formula is C39H48N8O9 and its molecular weight is 772.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C39H48N8O9

Molekulargewicht

772.8 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl N-[2-[[2-[[2-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C39H48N8O9/c1-23(2)35(37(53)46-31(12-7-17-41-38(40)54)36(52)45-25-15-13-24(21-48)14-16-25)47-34(51)20-43-32(49)18-42-33(50)19-44-39(55)56-22-30-28-10-5-3-8-26(28)27-9-4-6-11-29(27)30/h3-6,8-11,13-16,23,30-31,35,48H,7,12,17-22H2,1-2H3,(H,42,50)(H,43,49)(H,44,55)(H,45,52)(H,46,53)(H,47,51)(H3,40,41,54)/t31-,35-/m0/s1

InChI-Schlüssel

ANTAWRUQHZQAGZ-ZJJOJAIXSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Kanonische SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Foundational & Exploratory

Fmoc-Gly3-Val-Cit-PAB: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Properties, and Application of a Key ADC Linker

Introduction

Fmoc-Gly3-Val-Cit-PAB is a crucial component in the development of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload. Its design allows for stable conjugation in circulation and specific, enzymatic release of the drug within target tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the structure, properties, and experimental protocols associated with this compound for researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties

This compound is a peptide-based linker composed of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a triglycine (B1329560) (Gly3) spacer, a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. The Val-Cit dipeptide is the key functional element, designed for selective cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.

A summary of its key physicochemical properties is presented in the table below.

PropertyValue
Chemical Formula C39H48N8O9
Molecular Weight 772.85 g/mol
CAS Number 2647914-09-6
Appearance White to off-white solid
Purity ≥95% to ≥98% (as reported by various suppliers)[1]
Solubility Soluble in DMSO (up to 100 mg/mL with sonication) and various formulations containing DMSO, PEG300, Tween80, and saline.[1][2]
Storage Conditions Store at -20°C to -80°C under a nitrogen atmosphere to prevent degradation.[1]

Mechanism of Action: Enzymatic Cleavage Signaling Pathway

The therapeutic efficacy of ADCs utilizing the this compound linker is contingent upon the selective cleavage of the Val-Cit dipeptide by Cathepsin B within the lysosome of a target cancer cell. This initiates a cascade that leads to the release of the cytotoxic payload.

G ADC Antibody-Drug Conjugate (in circulation) TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell 1. Binding Internalization Receptor-Mediated Endocytosis TargetCell->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH, Cathepsin B) Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Cleavage of Val-Cit Linker CathepsinB->Cleavage 4. Enzymatic Action PAB_Spacer Self-Immolative PAB Spacer Cleavage->PAB_Spacer 5. Initiation of Self-Immolation PayloadRelease Payload Release PAB_Spacer->PayloadRelease 6. Drug Liberation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 7. Cytotoxic Effect

ADC Intracellular Trafficking and Payload Release

Experimental Protocols

Synthesis of this compound

Materials:

  • Fmoc-PAB-Wang resin

  • Fmoc-Cit-OH

  • Fmoc-Val-OH

  • Fmoc-Gly-OH

  • Coupling agents (e.g., HBTU, HOBt)

  • Activator base (e.g., DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • HPLC purification system

Procedure:

  • Resin Swelling: Swell the Fmoc-PAB-Wang resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Amino Acid Coupling (Citrulline): Couple Fmoc-Cit-OH to the deprotected resin using a coupling agent and activator base.

  • Repeat Deprotection and Coupling: Sequentially deprotect the Fmoc group and couple Fmoc-Val-OH, followed by three successive couplings of Fmoc-Gly-OH.

  • Final Fmoc Deprotection: Remove the terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude product by reverse-phase HPLC.[5][6]

  • Lyophilization: Lyophilize the purified fractions to obtain the final product.

Cathepsin B Enzymatic Cleavage Assay

This protocol is designed to evaluate the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.[7][8][]

Materials:

  • This compound

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • HPLC system with a C18 column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Activate Cathepsin B according to the manufacturer's instructions.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution with the pre-warmed assay buffer.

    • Initiate the reaction by adding the activated Cathepsin B solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to pellet the enzyme and collect the supernatant.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the cleaved and uncleaved linker. The amount of cleavage is determined by the decrease in the peak area of the parent molecule and the increase in the peak area of the cleavage product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC containing the this compound linker.[10]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • ADC constructed with this compound

  • Cell culture medium and supplements

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Experimental and Logical Workflows

ADC Development Workflow

The development of an ADC using the this compound linker involves a multi-step process from initial synthesis to in vitro evaluation.

G cluster_0 Linker-Payload Synthesis cluster_1 ADC Conjugation cluster_2 ADC Characterization & Evaluation A This compound Synthesis B Payload Attachment A->B D Conjugation of Linker-Payload to Antibody B->D C Antibody Production and Modification C->D E Purification and Characterization (e.g., DAR) D->E F In Vitro Cleavage Assay E->F G In Vitro Cytotoxicity Assay E->G

References

An In-Depth Technical Guide to the Mechanism of Action of the Fmoc-Gly3-Val-Cit-PAB Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Fmoc-Gly3-Val-Cit-PAB linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into its mechanism of action, from enzymatic cleavage to drug release, and provide detailed experimental protocols for its evaluation.

Core Mechanism of Action

The therapeutic efficacy of an ADC utilizing a cleavable linker, such as this compound, is contingent upon a finely orchestrated sequence of events that ensures the targeted delivery and release of a cytotoxic payload. This process begins with the systemic administration of the ADC and culminates in the death of the target cancer cell.

The core of this linker technology lies in the valine-citrulline (Val-Cit) dipeptide, which is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B. This enzyme is often overexpressed in the tumor microenvironment and within cancer cells themselves. The addition of a triglycine (B1329560) (Gly3) spacer is intended to enhance hydrophilicity and potentially modulate the cleavage kinetics, while the fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group during synthesis.

The p-aminobenzyl carbamate (B1207046) (PAB) moiety functions as a self-immolative spacer. Upon cleavage of the Val-Cit dipeptide by Cathepsin B, a cascade reaction is initiated, leading to the spontaneous release of the conjugated drug in its active form.

Signaling Pathway and Cellular Trafficking

The journey of an ADC from the bloodstream to the release of its payload within a cancer cell involves several key cellular processes.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Tumor Cell Antigen ADC->Antigen Target Recognition Binding 1. Receptor Binding Endocytosis 2. Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome 3. Lysosome Fusion Late_Endosome->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Self_Immolation 5. PAB Self-Immolation Cleavage->Self_Immolation Drug_Release 6. Payload Release Self_Immolation->Drug_Release Target_Action 7. Cytotoxic Action (e.g., Microtubule Disruption) Drug_Release->Target_Action

ADC Cellular Uptake and Payload Release Pathway
Enzymatic Cleavage and Self-Immolation

The specificity of the Val-Cit linker for Cathepsin B is a cornerstone of its design. The cleavage of the amide bond between citrulline and the PAB spacer triggers the subsequent self-immolation process.

Cleavage_Mechanism ADC_Lysosome ADC in Lysosome Cleavage Proteolytic Cleavage of Val-Cit Bond ADC_Lysosome->Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Unstable_Intermediate Unstable p-Aminobenzyl Alcohol Intermediate Cleavage->Unstable_Intermediate Elimination 1,6-Elimination (Self-Immolation) Unstable_Intermediate->Elimination Payload Active Payload Elimination->Payload Byproducts CO2 + Aromatic Remnant Elimination->Byproducts

Enzymatic Cleavage and Self-Immolation Cascade

Quantitative Data

The stability and cleavage kinetics of the linker are critical parameters that dictate the therapeutic window of an ADC. While specific data for the this compound linker is not widely available in public literature, the data for the core Val-Cit-PAB structure provides a valuable benchmark. The addition of the hydrophilic triglycine spacer may influence these parameters.

Cathepsin B Cleavage Kinetics of Dipeptide Linkers

The following table summarizes the kinetic parameters for the cleavage of different dipeptide linkers by Cathepsin B. This data is essential for understanding the efficiency of the enzymatic release mechanism.

Dipeptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴

Note: Data is for the core dipeptide-PABC structure and may vary for the full this compound linker.

Plasma Stability of Val-Cit Containing ADCs

The stability of the linker in systemic circulation is crucial to prevent premature drug release and associated off-target toxicity. Val-Cit linkers generally exhibit high stability in human plasma but can be less stable in mouse plasma due to the presence of carboxylesterase 1C (Ces1c).[1]

SpeciesLinkerHalf-life (t½)Notes
HumanVal-Cit> 200 hoursGenerally stable
MouseVal-Cit~80 hoursSusceptible to cleavage by Ces1c
MouseGlu-Val-Cit~12 daysAddition of a glutamic acid residue significantly improves stability[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of the this compound linker.

Synthesis of this compound-OH

A detailed, step-by-step synthesis protocol is crucial for the reproducible production of the linker. The following outlines a general approach, often utilizing solid-phase peptide synthesis (SPPS).

Synthesis_Workflow Start Start with Rink Amide Resin Couple_Cit 1. Couple Fmoc-Cit-OH Start->Couple_Cit Deprotect1 2. Fmoc Deprotection Couple_Cit->Deprotect1 Couple_Val 3. Couple Fmoc-Val-OH Deprotect1->Couple_Val Deprotect2 4. Fmoc Deprotection Couple_Val->Deprotect2 Couple_Gly1 5. Couple Fmoc-Gly-OH Deprotect2->Couple_Gly1 Deprotect3 6. Fmoc Deprotection Couple_Gly1->Deprotect3 Couple_Gly2 7. Couple Fmoc-Gly-OH Deprotect3->Couple_Gly2 Deprotect4 8. Fmoc Deprotection Couple_Gly2->Deprotect4 Couple_Gly3 9. Couple Fmoc-Gly-OH Deprotect4->Couple_Gly3 Couple_PAB 10. Couple p-Aminobenzyl Alcohol Couple_Gly3->Couple_PAB Cleave 11. Cleave from Resin Couple_PAB->Cleave Purify 12. Purify by HPLC Cleave->Purify End This compound-OH Purify->End

References

An In-depth Technical Guide to Fmoc-Gly3-Val-Cit-PAB for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cleavable Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. An ADC's architecture comprises a monoclonal antibody for target specificity, a cytotoxic payload for cell killing, and a chemical linker that bridges the two. The linker is a critical determinant of an ADC's therapeutic index, governing its stability in circulation and the efficiency of payload release at the target site.[]

Among the most successful strategies are enzyme-cleavable linkers, which are designed to be selectively hydrolyzed by proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[2] The valine-citrulline (Val-Cit) dipeptide sequence has emerged as a clinically validated and widely used motif for this purpose.[] It is recognized and cleaved by the lysosomal cysteine protease Cathepsin B, which is frequently upregulated in various cancer types.[4][5]

This technical guide focuses on a specific variant of this linker class: Fmoc-Gly3-Val-Cit-PAB . This linker incorporates a triglycine (B1329560) (Gly3) spacer between the Fmoc-protected N-terminus and the Val-Cit cleavage site, which is in turn connected to a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer. The Fmoc (fluorenylmethyloxycarbonyl) group is a standard protecting group used during solid-phase peptide synthesis.[6] The Gly3 spacer can potentially modify the linker's hydrophilicity and steric profile, while the PAB unit ensures the efficient, traceless release of the conjugated payload following enzymatic cleavage.[7]

This document provides a comprehensive overview of the core technology, mechanism of action, synthesis principles, and key experimental protocols relevant to the application of this compound in the development of next-generation ADCs.

Mechanism of Action: Targeted Payload Release

The therapeutic efficacy of an ADC utilizing a Gly3-Val-Cit-PAB linker hinges on a multi-step, targeted delivery and activation process that occurs following administration. The process ensures that the cytotoxic payload remains inert and attached to the antibody in systemic circulation and is only released inside the target cancer cell.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable at physiological pH (~7.4).[8] The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway.

  • Lysosomal Fusion: The endosome containing the ADC fuses with a lysosome. The lysosomal compartment is characterized by an acidic environment (pH 4.5-5.5) and a high concentration of degradative enzymes, including Cathepsin B.[4]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline (Cit) and the PAB spacer of the linker.[9]

  • Self-Immolation and Payload Release: The cleavage by Cathepsin B initiates an electronic cascade in the PAB spacer. This "self-immolative" process results in the spontaneous release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[6]

  • Induction of Cytotoxicity: The released payload can then bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.

ADC_Mechanism_of_Action Mechanism of Action for a Gly3-Val-Cit-PAB ADC cluster_extracellular Systemic Circulation (pH ~7.4) cluster_intracellular Intracellular Compartments ADC Intact ADC in Circulation TargetCell Cancer Cell (Antigen Overexpression) ADC->TargetCell 1. Binding to Target Antigen Endosome Endosome TargetCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.5) High Cathepsin B Endosome->Lysosome 3. Trafficking & Fusion Payload Active Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage 5. Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity SPPS_Workflow General Workflow for Fmoc-SPPS of the Linker start Start: PAB-Resin couple_cit 1. Couple Fmoc-Cit-OH start->couple_cit deprotect1 2. Fmoc Deprotection (Piperidine) couple_cit->deprotect1 couple_val 3. Couple Fmoc-Val-OH deprotect1->couple_val deprotect2 4. Fmoc Deprotection couple_val->deprotect2 couple_gly1 5. Couple Fmoc-Gly-OH deprotect2->couple_gly1 deprotect3 6. Fmoc Deprotection couple_gly1->deprotect3 couple_gly2 7. Couple Fmoc-Gly-OH deprotect3->couple_gly2 deprotect4 8. Fmoc Deprotection couple_gly2->deprotect4 couple_gly3 9. Couple Fmoc-Gly-OH deprotect4->couple_gly3 cleave 10. Cleave from Resin (e.g., TFA) couple_gly3->cleave purify 11. Purify (HPLC) cleave->purify

References

Core Principles of Fmoc-Gly3-Val-Cit-PAB Conjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and methodologies underlying the synthesis and conjugation of the Fmoc-Gly3-Val-Cit-PAB linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). This guide will delve into the synthesis of the linker, its conjugation to a cytotoxic payload, subsequent attachment to a monoclonal antibody, and the characterization of the final ADC.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic agents to cancer cells. It is a cleavable linker system, meaning it is designed to be stable in the bloodstream and only release its payload under specific conditions within the target cell. This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC, enhancing its efficacy while minimizing systemic toxicity.

The linker is composed of several key functional units, each with a specific role:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the peptide. It is stable under acidic and neutral conditions, allowing for selective deprotection during solid-phase peptide synthesis (SPPS).

  • Gly3 (Gly-Gly-Gly): A tri-glycine spacer. This hydrophilic spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that serves as a specific cleavage site for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][] This ensures that the payload is released primarily within the lysosome of the target cancer cell.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the traceless release of the unmodified cytotoxic drug.[3]

Synthesis of the this compound Linker

The synthesis of the this compound linker is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[4][5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of the peptide linker on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-protected amino acids: Fmoc-Cit-OH, Fmoc-Val-OH, Fmoc-Gly-OH

  • p-aminobenzyl alcohol (PABOH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4][6]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)[6]

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O[6]

  • Drying agent: Diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a fritted reaction vessel for 1 hour.

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes.

    • Drain the solution, add a fresh portion of the deprotection solution, and agitate for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Fmoc-Cit-OH):

    • In a separate vial, dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Stepwise Elongation of the Peptide Chain (Fmoc-Val-OH, Fmoc-Gly-OH x3):

    • Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Val-OH and three times for Fmoc-Gly-OH. After each coupling step, a small sample of the resin can be taken for a Kaiser test to confirm the completion of the reaction.

  • Coupling of p-aminobenzyl alcohol (PABOH):

    • After the final Fmoc-Gly-OH coupling and subsequent Fmoc deprotection, couple p-aminobenzyl alcohol to the N-terminus of the peptide chain using a suitable coupling agent like HATU.[6]

  • Cleavage from Resin:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide linker under vacuum.

  • Purification:

    • Purify the crude this compound linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Conjugation to a Cytotoxic Payload (e.g., MMAE)

Once the linker is synthesized, it is conjugated to a potent cytotoxic agent. A common payload is Monomethyl Auristatin E (MMAE), a microtubule inhibitor. The conjugation is typically achieved by activating the carboxylic acid group of the payload and reacting it with the amine group of the PAB moiety on the linker.

Experimental Protocol: Conjugation of this compound to MMAE

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • Coupling reagents: HOBt, Pyridine[6]

  • Solvent: Anhydrous DMF

Procedure:

  • Dissolution: Dissolve this compound (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

  • Coupling: Add HOBt (1.0 eq.) and pyridine (B92270) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by HPLC.

  • Purification: Upon completion, purify the crude this compound-MMAE conjugate by semi-preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Conjugation to a Monoclonal Antibody

The final step in creating the ADC is the conjugation of the drug-linker to a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells. This is often achieved by first reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with a maleimide (B117702) group that has been introduced to the drug-linker.

Experimental Protocol: Antibody Conjugation

Materials:

  • Purified monoclonal antibody

  • This compound-MMAE (with a maleimide group, e.g., MC-VC-PAB-MMAE)

  • Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Reaction Buffer: Phosphate buffer with EDTA, pH 7.0-7.5

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Antibody Reduction:

    • Exchange the antibody into the reaction buffer.

    • Add a controlled molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Drug-Linker Conjugation:

    • Dissolve the maleimide-activated drug-linker in an organic co-solvent like DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quenching:

    • Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the drug-linker.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and aggregated antibody using SEC or HIC.[7][8]

Data Presentation and Characterization

Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety. Key parameters to be evaluated include the drug-to-antibody ratio (DAR), purity, and stability.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and characterization of an ADC using the this compound linker. Actual values may vary depending on the specific antibody, payload, and reaction conditions.

ParameterMethodTypical Value/RangeReference
Linker Synthesis
Crude Peptide YieldGravimetric70-90%
Purity after RP-HPLCRP-HPLC>95%
Drug-Linker Conjugation
Conjugation YieldRP-HPLC60-80%[9]
Purity after RP-HPLCRP-HPLC>98%[9]
Antibody-Drug Conjugation
Average DARHIC, RP-HPLC, MS3.5 - 4.5[10][11]
Monomer PuritySEC>95%[8]
Stability
Plasma Stability (t½)LC-MS>100 hours[12]
Enzymatic Cleavage
Cleavage Half-life (t½)HPLC-based assay~240 min (for Val-Cit)[1]
Characterization Techniques
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the linker, drug-linker, and to determine the average DAR after reduction of the ADC.[11]

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity, allowing for the determination of the DAR distribution.[7][10]

  • Size-Exclusion Chromatography (SEC): Used to separate molecules based on size, effectively removing aggregates and unconjugated drug-linker from the final ADC product.[8]

  • Mass Spectrometry (MS): Provides accurate molecular weight information for the linker, drug-linker, and ADC, confirming their identity and allowing for the determination of the DAR.[10][13]

Signaling Pathways and Experimental Workflows

Intracellular Trafficking and Payload Release

The efficacy of an ADC is dependent on its successful internalization and the subsequent release of its cytotoxic payload within the target cancer cell.

  • Binding and Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, primarily through receptor-mediated endocytosis, into an early endosome.[14][15]

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes, including cathepsin B, and characterized by an acidic environment.[14][15]

  • Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[1][]

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a 1,6-elimination reaction in the PAB spacer, leading to the release of the active cytotoxic payload (e.g., MMAE) into the cytoplasm.[3]

  • Induction of Apoptosis: The released payload then exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.

Visualizations

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Internalized_ADC Internalized ADC Antigen->Internalized_ADC Receptor-Mediated Endocytosis Payload Cytotoxic Payload (e.g., MMAE) Apoptosis Apoptosis Payload->Apoptosis Induces Lysosomal_ADC ADC in Lysosome Internalized_ADC->Lysosomal_ADC Trafficking CathepsinB Cathepsin B Lysosomal_ADC->CathepsinB Cleavage of Val-Cit Linker CathepsinB->Payload Self-Immolation of PAB Spacer & Payload Release

Caption: ADC internalization, trafficking, and payload release pathway.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Cit Couple Fmoc-Cit-OH (HBTU/HOBt/DIPEA) Deprotection1->Coupling_Cit Deprotection2 Fmoc Deprotection Coupling_Cit->Deprotection2 Coupling_Val Couple Fmoc-Val-OH Deprotection2->Coupling_Val Deprotection3 Fmoc Deprotection Coupling_Val->Deprotection3 Coupling_Gly1 Couple Fmoc-Gly-OH Deprotection3->Coupling_Gly1 Deprotection4 Fmoc Deprotection Coupling_Gly1->Deprotection4 Coupling_Gly2 Couple Fmoc-Gly-OH Deprotection4->Coupling_Gly2 Deprotection5 Fmoc Deprotection Coupling_Gly2->Deprotection5 Coupling_Gly3 Couple Fmoc-Gly-OH Deprotection5->Coupling_Gly3 Deprotection6 Fmoc Deprotection Coupling_Gly3->Deprotection6 Coupling_PAB Couple PABOH Deprotection6->Coupling_PAB Cleavage Cleavage from Resin (TFA Cocktail) Coupling_PAB->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Linker This compound Purification->Final_Linker

Caption: Solid-phase peptide synthesis workflow for this compound.

ADC_Conjugation_Workflow mAb Monoclonal Antibody Reduction Reduction of Disulfide Bonds (TCEP) mAb->Reduction Conjugation Thiol-Maleimide Conjugation Reduction->Conjugation Drug_Linker Drug-Linker (MC-Gly3-Val-Cit-PAB-MMAE) Drug_Linker->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC or HIC) Quenching->Purification Final_ADC Antibody-Drug Conjugate Purification->Final_ADC

Caption: General workflow for antibody-drug conjugation.

Conclusion

The this compound linker represents a sophisticated and highly effective platform for the development of targeted cancer therapies. Its modular design allows for precise control over the synthesis and conjugation process, while its cathepsin B-cleavable nature ensures specific payload release within the tumor microenvironment. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and drug development professionals working to advance the field of antibody-drug conjugates.

References

An In-depth Technical Guide to Fmoc-Gly3-Val-Cit-PAB and its Constituent Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of targeted cancer therapy has been significantly advanced by the development of Antibody-Drug Conjugates (ADCs). A critical component of ADC design is the linker that connects the monoclonal antibody to the cytotoxic payload. The Fmoc-Gly3-Val-Cit-PAB linker is a sophisticated, cleavable linker system designed for enhanced stability in circulation and specific, enzymatic release of the payload within target tumor cells. This guide provides a comprehensive technical overview of this compound, detailing the properties and functions of its core components: the Fmoc protecting group, the triglycine (B1329560) (Gly3) spacer, the cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, and the self-immolative para-aminobenzyl (PAB) spacer. This document includes a compilation of physicochemical and biological data, detailed experimental protocols, and diagrammatic representations of key mechanisms and workflows to support researchers in the field of ADC development.

Core Components of the Linker System

The this compound linker is a multicomponent system where each part plays a distinct and crucial role in the overall function of the ADC.

Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group

The Fmoc group is a base-labile protecting group for the N-terminus of the peptide linker. Its primary function is to facilitate the controlled, stepwise synthesis of the peptide chain using solid-phase peptide synthesis (SPPS). The Fmoc group is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids.

Triglycine (Gly3) Spacer

The triglycine moiety serves as a flexible, hydrophilic spacer within the linker.[1][2][3]

  • Flexibility: Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, imparts significant conformational flexibility to the linker.[1] This flexibility can improve the accessibility of the Val-Cit cleavage site to cathepsin B.

  • Hydrophilicity: The polar nature of the peptide bonds in the triglycine segment enhances the overall water solubility of the linker-payload conjugate.[1] This is particularly advantageous when working with hydrophobic payloads, as it can help to prevent aggregation of the ADC, a common challenge in ADC manufacturing and formulation.[]

  • Stability: Glycine-rich linkers are generally stable against proteolytic degradation in systemic circulation.[1]

Valine-Citrulline (Val-Cit) Dipeptide: The Enzymatic Trigger

The Val-Cit dipeptide is the cornerstone of the linker's tumor-selective cleavage mechanism. This specific amino acid sequence is recognized and cleaved by cathepsin B, a lysosomal cysteine protease that is often upregulated in the tumor microenvironment and within cancer cells.[5][6][7]

  • Specificity: The Val-Cit linker is designed to be stable in the bloodstream, where cathepsin B activity is low, but is efficiently cleaved in the acidic environment of the lysosome where cathepsin B is active.[5] This enzymatic cleavage is the initiating event for payload release.

  • Cleavage Mechanism: Cathepsin B hydrolyzes the peptide bond between citrulline and the PAB group, triggering the subsequent self-immolation of the PAB spacer.

p-Aminobenzyl Alcohol (PAB): The Self-Immolative Spacer

The p-aminobenzyl (PAB) group acts as a self-immolative spacer. Its function is to connect the dipeptide to the cytotoxic drug and to ensure that the drug is released in its native, unmodified, and fully active form.[8] Once the Val-Cit dipeptide is cleaved by cathepsin B, the resulting p-aminobenzyl alcohol derivative is electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This process releases the active payload, carbon dioxide, and an aromatic byproduct.

Quantitative Data

Physicochemical Properties
PropertyValue
IUPAC Name (9H-fluoren-9-yl)methyl ((6S,9S)-1-amino-6-((4-(hydroxymethyl)phenyl)carbamoyl)-9-isopropyl-1,8,11,14,17-pentaoxo-2,7,10,13,16-pentaazaoctadecan-18-yl)carbamate
Molecular Formula C39H48N8O9[9]
Molecular Weight 772.85 g/mol [9]
Appearance White to off-white solid[10]
Solubility Soluble in DMSO (100 mg/mL), DMF, and DCM.[11] A suspension can be made in a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline at 2.5 mg/mL.[12][13]
Storage Conditions 4°C under nitrogen. In solvent: -80°C for 6 months or -20°C for 1 month (stored under nitrogen).[9][10]
Cathepsin B Cleavage Kinetics of Val-Cit Linkers
SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-Val-Cit-AMC251.560,000
Boc-Val-Cit-PAB-Payload502.040,000

Note: These values are illustrative and can vary depending on the specific payload and experimental conditions.

In Vitro Cytotoxicity of ADCs with Val-Cit-PAB-MMAE

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various cancer cell lines treated with ADCs utilizing a Val-Cit-PAB linker conjugated to the cytotoxic payload Monomethyl Auristatin E (MMAE).

Cell LineCancer TypeTarget AntigenIC50 (ng/mL)
N87Gastric CarcinomaHER213 - 43
BT474Breast Ductal CarcinomaHER213 - 43
HCC1954Breast Ductal CarcinomaHER2< 173
MDA-MB-361-DYT2Breast CarcinomaHER225 - 80
L540cyHodgkin LymphomaCD3099
RamosBurkitt's LymphomaCD22105
BxPC-3Pancreatic AdenocarcinomaTissue Factor~2.7
PSN-1Pancreatic AdenocarcinomaTissue Factor~2.8
Capan-1Pancreatic AdenocarcinomaTissue Factor~3.0
Panc-1Pancreatic Epithelioid CarcinomaTissue Factor~3.2

Note: IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.[14][15]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The following is a generalized protocol.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-PAB, Fmoc-Cit-OH, Fmoc-Val-OH, Fmoc-Gly-OH)

  • Coupling reagents (e.g., HBTU, HATU, HOBt)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (PAB): Dissolve Fmoc-PAB-OH, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add the solution to the resin and agitate for 2-4 hours. Monitor the coupling reaction using a ninhydrin (B49086) test. Wash the resin.

  • Sequential Amino Acid Coupling: Repeat the deprotection and coupling steps for Fmoc-Cit-OH, Fmoc-Val-OH, and three equivalents of Fmoc-Gly-OH in sequence.

  • Final Fmoc Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.[16]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[16]

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay measures the release of a payload from an ADC in the presence of purified cathepsin B.

Materials:

  • ADC with Gly3-Val-Cit-PAB linker

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC system with a C18 column

Protocol:

  • Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.

  • Reaction Setup: In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of approximately 100 µg/mL.

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B to the ADC solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the released payload, the intact ADC, and any intermediates.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cell-killing potency of an ADC.[17]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC with Gly3-Val-Cit-PAB linker

  • Control antibody (without drug)

  • Free cytotoxic payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Plate the target cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium. Add the solutions to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of ADC Action and MMAE-Induced Cell Death

ADC_MMAE_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC ADC (Antibody-Drug Conjugate) Receptor Tumor Antigen (e.g., HER2, CD30) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB MMAE Released MMAE Lysosome->MMAE 5. Payload Release & Self-Immolation CathepsinB->Lysosome 4. Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin 6. Tubulin Binding Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Cell Death ADC_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody-Drug Conjugation cluster_evaluation ADC Evaluation SPPS Solid-Phase Peptide Synthesis of Gly3-Val-Cit-PAB Fmoc_Removal Fmoc Deprotection SPPS->Fmoc_Removal Payload_Conjugation Payload Conjugation (e.g., MMAE) Fmoc_Removal->Payload_Conjugation Purification HPLC Purification Payload_Conjugation->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Conjugation Conjugation Reaction Characterization->Conjugation Antibody_Reduction Antibody Reduction (e.g., DTT, TCEP) Antibody_Reduction->Conjugation ADC_Purification ADC Purification (e.g., SEC, HIC) Conjugation->ADC_Purification Cleavage_Assay In Vitro Cleavage Assay (Cathepsin B) ADC_Purification->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) ADC_Purification->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cytotoxicity_Assay->In_Vivo_Studies Linker_Logic Fmoc Fmoc Group Gly3 Triglycine (Gly3) Spacer Fmoc->Gly3 Protects N-terminus during synthesis ValCit Val-Cit Dipeptide Gly3->ValCit Provides flexibility & solubility Antibody Antibody Gly3->Antibody Connects to Ab (via conjugation moiety) PAB PAB Spacer ValCit->PAB Cathepsin B cleaves this bond Payload Cytotoxic Payload PAB->Payload Self-immolates to release payload

References

An In-depth Technical Guide to Self-Immolative Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy and safety of the ADC.[2] Among the various linker technologies, self-immolative linkers have emerged as a sophisticated and highly effective strategy. These intelligent molecular constructs are engineered to be stable in systemic circulation but undergo rapid, spontaneous fragmentation upon a specific triggering event within the target cell, thereby releasing the unmodified, active drug.[1][3] This guide provides a comprehensive exploration of the core principles, mechanisms, applications, and experimental protocols associated with self-immolative linkers in ADCs.

Core Principles and Mechanisms of Action

The fundamental principle of a self-immolative linker is a domino-like cascade of intramolecular reactions initiated by a single cleavage event.[1] This initial trigger, often an enzymatic cleavage or a change in the microenvironment (e.g., pH or redox potential), unmasks a reactive group that sets off a series of electronic rearrangements, ultimately leading to the liberation of the drug.[3] The two predominant mechanisms governing this process are elimination reactions and intramolecular cyclization.[1]

Elimination-Based Self-Immolation

A significant number of self-immolative linkers operate through an electronic cascade mechanism, most notably 1,6-elimination.[1] These systems typically feature an aromatic core, such as p-aminobenzyl carbamate (B1207046) (PABC), which is considered the gold standard in ADC technology.[4]

Mechanism of PABC Self-Immolation:

The PABC linker is strategically placed between a trigger (e.g., a dipeptide cleavable by lysosomal proteases) and the payload. The sequence of events is as follows:

  • Trigger Cleavage: Following internalization of the ADC into a cancer cell, it is trafficked to the lysosome where enzymes like Cathepsin B cleave the dipeptide (e.g., valine-citrulline) linker.[5]

  • Unmasking of the Aniline (B41778) Nitrogen: This cleavage exposes the amino group of the p-aminobenzyl moiety.

  • 1,6-Elimination Cascade: The lone pair of electrons on the aniline nitrogen initiates a 1,6-electronic cascade through the aromatic ring. This results in the fragmentation of the linker, releasing the payload, carbon dioxide, and an aromatic remnant.[1]

PABC_Mechanism cluster_Extracellular Extracellular (Stable) ADC Antibody-Linker-Payload (Stable in Circulation) ADC_Internalized ADC_Internalized ADC->ADC_Internalized Internalization Cathepsin_Cleavage Cathepsin_Cleavage ADC_Internalized->Cathepsin_Cleavage Unstable_Intermediate Unstable_Intermediate Cathepsin_Cleavage->Unstable_Intermediate Self_Immolation Self_Immolation Unstable_Intermediate->Self_Immolation Payload_Release Payload_Release Self_Immolation->Payload_Release Byproducts Byproducts Self_Immolation->Byproducts

Cyclization-Driven Self-Immolation

Another major class of self-immolative linkers relies on intramolecular cyclization.[1] In these systems, the cleavage of a trigger group unmasks a nucleophile that attacks an electrophilic center within the linker, leading to the formation of a stable cyclic molecule and the release of the payload.

Examples of Cyclization-Based Linkers:

  • Ethylenediamine-Based Linkers: These systems can undergo cyclization through amidine formation or imine hydrolysis to release the payload. Alkylating the amine can accelerate the immolation process.[4]

  • Phosphate-Triggered Systems: These linkers utilize the cleavage of a phosphate (B84403) group to initiate a cyclization cascade, offering a potentially novel release mechanism.[6][7][8][9]

Cyclization_Mechanism Triggered_Linker Triggered_Linker Intramolecular_Attack Intramolecular_Attack Triggered_Linker->Intramolecular_Attack Cyclization Cyclization Intramolecular_Attack->Cyclization Payload_Release Payload_Release Cyclization->Payload_Release Cyclic_Byproduct Cyclic_Byproduct Cyclization->Cyclic_Byproduct

Quantitative Data Summary

The stability and cleavage kinetics of self-immolative linkers are critical parameters that influence the therapeutic window of an ADC. The following tables summarize key quantitative data for various linker types.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers [2]

Linker TypeCleavage MechanismPlasma StabilityKey AdvantagesKey Limitations
Peptide (e.g., Val-Cit) Protease-cleavable (e.g., Cathepsin B in lysosomes)HighHigh plasma stability; specific cleavage by tumor-associated proteases.Efficacy depends on the level of protease expression in the tumor.
β-Glucuronide Enzyme-cleavable (β-glucuronidase in tumor microenvironment)HighHighly stable in plasma; specific release at the tumor site.Dependent on the presence of β-glucuronidase.
Hydrazone pH-sensitive (cleaved at acidic pH of endosomes/lysosomes)ModerateTargeted release in the acidic tumor microenvironment.Potential for premature release in plasma due to pH fluctuations.
Disulfide Redox-sensitive (cleaved by glutathione (B108866) in the cytoplasm)Moderate to HighExploits the high intracellular glutathione concentration.Potential for premature cleavage in the reducing environment of plasma.

Table 2: In Vitro Efficacy of ADCs with Self-Immolative Linkers [10][11]

ADCTargetLinker-PayloadCell LineIC50 (nM)
Trastuzumab-basedHER2Val-Ala-Gly-DM1 (DAR 8)Ovarian Cancer Model~5-10
Trastuzumab-basedHER2Non-cleavable controlOvarian Cancer Model>100
Anti-EGFRvIII ADCEGFRvIIIMC-DM1U251vIII~0.1-1
Fleximer ADCHER2Phe-Gly-DM1 (DAR 4)SK-BR-320.1
Fleximer ADCHER2Phe-Gly-DM1 (DAR 8)BT-4748.3

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PABC Linker[4][14][15]

This protocol outlines the synthesis of a key building block for many self-immolative linkers.

Materials:

  • Fmoc-L-Citrulline

  • p-Aminobenzyl alcohol (PABOH)

  • N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) or HATU

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Fmoc-Val-OSu

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of Fmoc-Cit-PABOH:

    • Dissolve Fmoc-L-Citrulline and PABOH in a mixture of DCM and MeOH.

    • Add EEDQ or HATU to the solution and stir at room temperature for 14-18 hours.

    • Remove the solvents under reduced pressure and purify the residue by trituration or column chromatography to obtain Fmoc-Cit-PABOH.

  • Fmoc Deprotection:

    • Dissolve Fmoc-Cit-PABOH in DMF.

    • Add an excess of piperidine and stir at room temperature for 4-5 hours.

    • Remove DMF and excess piperidine under reduced pressure.

  • Dipeptide Formation:

    • Dissolve the deprotected H2N-Cit-PABOH in DMF.

    • Add Fmoc-Val-OSu and stir at room temperature for 16-20 hours.

    • Remove DMF under reduced pressure.

    • Purify the residue by silica gel flash column chromatography using a MeOH/DCM gradient to obtain Fmoc-Val-Cit-PABOH.

Conjugation of mc-Val-Cit-PABC-MMAE to an Antibody[5][16][17][18][19]

This protocol describes the conjugation of a drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Purified monoclonal antibody (e.g., Trastuzumab) in PBS

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • mc-Val-Cit-PABC-MMAE dissolved in DMSO

  • PBS buffer, pH 7.4

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 5-10 mg/mL in PBS.

    • Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Immediately before use, prepare a concentrated stock solution of mc-Val-Cit-PABC-MMAE in DMSO.

    • Add a slight molar excess (e.g., 1.2 to 1.5-fold over TCEP) of the drug-linker solution to the reduced antibody. Ensure the final DMSO concentration is below 10% (v/v).

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Purification of the ADC:

    • Remove unreacted drug-linker using a desalting column equilibrated with PBS, pH 7.4.

    • Collect the eluate containing the purified ADC.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-Liquid Chromatography-Mass Spectrometry (RP-LC-MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine their viability after treatment with an ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.

    • Add the different concentrations to the wells and incubate for 72-96 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • Incubate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LC-MS/MS for Quantification of Released Payload[20][21][22][23][24]

This method is used to quantify the amount of cytotoxic drug released from the ADC in biological matrices.

Materials:

  • Plasma or tissue homogenate samples containing the ADC

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., a stable isotope-labeled version of the payload)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples and add an internal standard.

    • Precipitate proteins by adding 3-4 volumes of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for the payload and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the payload.

    • Quantify the amount of released payload in the samples by comparing their peak area ratios (payload/internal standard) to the standard curve.

Mandatory Visualizations

ADC_Development_Workflow cluster_Design_Synthesis Design & Synthesis cluster_Conjugation_Characterization Conjugation & Characterization cluster_In_Vitro_Evaluation In Vitro Evaluation cluster_In_Vivo_Evaluation In Vivo Evaluation Linker_Design Linker Design (PABC, Cyclization, etc.) Linker_Synthesis Linker Synthesis (e.g., Fmoc-Val-Cit-PABC) Linker_Design->Linker_Synthesis Payload_Selection Payload Selection (e.g., MMAE, DM1) Drug_Linker_Synthesis Drug-Linker Synthesis Payload_Selection->Drug_Linker_Synthesis Linker_Synthesis->Drug_Linker_Synthesis Conjugation Antibody-Drug Conjugation Drug_Linker_Synthesis->Conjugation Antibody_Production Antibody Production & Purification Antibody_Production->Conjugation ADC_Purification ADC Purification Conjugation->ADC_Purification Characterization Characterization (DAR, Aggregation) ADC_Purification->Characterization Cytotoxicity_Assay Cytotoxicity Assay (IC50) Characterization->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay Characterization->Stability_Assay Cleavage_Assay Enzymatic Cleavage Assay Characterization->Cleavage_Assay PK_Study Pharmacokinetics (PK) Study Cytotoxicity_Assay->PK_Study Stability_Assay->PK_Study Efficacy_Study In Vivo Efficacy (Tumor Xenograft Model) Cleavage_Assay->Efficacy_Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

ADC_Cellular_Processing cluster_Cellular_Uptake Cellular Uptake cluster_Intracellular_Trafficking Intracellular Trafficking cluster_Payload_Release_Action Payload Release & Action ADC_Binding ADC Binds to Tumor Antigen Endocytosis Receptor-Mediated Endocytosis ADC_Binding->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Linker_Cleavage Enzymatic Linker Cleavage Lysosome->Linker_Cleavage Self_Immolation Self-Immolation Linker_Cleavage->Self_Immolation Payload_Release Payload Release Self_Immolation->Payload_Release Cytotoxicity Payload Induces Cytotoxicity Payload_Release->Cytotoxicity

References

Methodological & Application

Synthesis Protocol for Fmoc-Gly3-Val-Cit-PAB Linker for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the cleavable linker, Fmoc-Gly3-Val-Cit-PAB, a critical component in the development of Antibody-Drug Conjugates (ADCs). This linker system incorporates a cathepsin B-cleavable Valine-Citrulline (Val-Cit) trigger, a self-immolative para-aminobenzyl (PAB) spacer, and a triglycine (B1329560) (Gly3) peptide motif, which can influence the solubility and pharmacokinetic properties of the resulting ADC.

The synthesis is divided into three main stages:

  • Synthesis of the core dipeptide-spacer, Fmoc-Val-Cit-PAB.

  • Fmoc deprotection of the Val-Cit-PAB intermediate.

  • Stepwise elongation of the triglycine chain.

Experimental Protocols

Stage 1: Synthesis of Fmoc-Val-Cit-PAB

This stage involves the coupling of Fmoc-protected Valine-Citrulline (Fmoc-Val-Cit-OH) with p-aminobenzyl alcohol (PABOH).

Materials:

  • Fmoc-Val-Cit-OH

  • p-Aminobenzyl alcohol (PABOH)

  • N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diisopropyl ether

Procedure:

  • Dissolve Fmoc-Val-Cit-OH (1.0 eq) in a mixture of DCM and MeOH (e.g., 2:1 v/v).

  • To this solution, add p-aminobenzyl alcohol (1.0 eq).

  • Add EEDQ (1.5 eq) to the reaction mixture.

  • Stir the solution at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Wash the resulting residue with diisopropyl ether to precipitate the product.

  • Filter the solid, wash again with diisopropyl ether, and dry under vacuum to obtain Fmoc-Val-Cit-PAB as a solid.

Stage 2: Fmoc Deprotection of Val-Cit-PAB

This step removes the Fmoc protecting group to liberate the free amine for the subsequent glycine (B1666218) couplings.

Materials:

Procedure:

  • Dissolve the Fmoc-Val-Cit-PAB from Stage 1 in DMF.

  • Add piperidine to the solution (typically 20% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or HPLC until the starting material is consumed.

  • Concentrate the solution under high vacuum to remove DMF and excess piperidine.

  • The resulting crude H-Val-Cit-PAB is typically used in the next step without further purification.

Stage 3: Stepwise Elongation of the Triglycine Chain

This stage involves the sequential coupling of three Fmoc-protected glycine (Fmoc-Gly-OH) units to the H-Val-Cit-PAB intermediate. The following protocol describes one coupling cycle, which is repeated two more times.

Materials:

  • H-Val-Cit-PAB (from Stage 2)

  • Fmoc-Gly-OH

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure (per glycine coupling):

  • Dissolve the crude H-Val-Cit-PAB (or the H-Gly(n)-Val-Cit-PAB intermediate) in anhydrous DMF.

  • In a separate flask, dissolve Fmoc-Gly-OH (1.2 eq) and HATU (1.2 eq) in DMF.

  • Add DIPEA (2.0 eq) to the Fmoc-Gly-OH/HATU solution and stir for 5-10 minutes to pre-activate the amino acid.

  • Add the pre-activated Fmoc-Gly-OH solution to the solution of the amine-containing intermediate.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or HPLC.

  • Once the coupling is complete, precipitate the product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Dry the product under vacuum.

  • To add the next glycine residue, repeat the Fmoc deprotection (Stage 2) and the coupling procedure (Stage 3) with the newly formed Fmoc-Gly(n+1)-Val-Cit-PAB.

  • After the final glycine coupling, the resulting this compound is purified by flash column chromatography or preparative HPLC.

Data Presentation

StepProductTypical Yield (%)Purity (HPLC)Analytical Data
1Fmoc-Val-Cit-PAB80-90%>95%MS (ESI)
2 & 3aFmoc-Gly-Val-Cit-PAB75-85%>95%MS (ESI), NMR
2 & 3bFmoc-Gly2-Val-Cit-PAB75-85%>95%MS (ESI), NMR
2 & 3cThis compound70-80%>98%MS (ESI), NMR

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Deprotection cluster_stage3 Stage 3: Glycine Elongation (x3) Fmoc-Val-Cit-OH Fmoc-Val-Cit-OH Couple1 Coupling (EEDQ, DCM/MeOH) Fmoc-Val-Cit-OH->Couple1 PABOH PABOH PABOH->Couple1 Fmoc-Val-Cit-PAB Fmoc-Val-Cit-PAB Couple1->Fmoc-Val-Cit-PAB Deprotect1 Fmoc Deprotection (Piperidine, DMF) Fmoc-Val-Cit-PAB->Deprotect1 H-Val-Cit-PAB H-Val-Cit-PAB Deprotect1->H-Val-Cit-PAB Couple2 Coupling (HATU, DIPEA, DMF) H-Val-Cit-PAB->Couple2 Fmoc-Gly-OH_1 Fmoc-Gly-OH Fmoc-Gly-OH_1->Couple2 Fmoc-Gly-Val-Cit-PAB Fmoc-Gly-Val-Cit-PAB Couple2->Fmoc-Gly-Val-Cit-PAB Deprotect2 Fmoc Deprotection Fmoc-Gly-Val-Cit-PAB->Deprotect2 H-Gly-Val-Cit-PAB H-Gly-Val-Cit-PAB Deprotect2->H-Gly-Val-Cit-PAB Couple3 Coupling H-Gly-Val-Cit-PAB->Couple3 Fmoc-Gly-OH_2 Fmoc-Gly-OH Fmoc-Gly-OH_2->Couple3 Fmoc-Gly2-Val-Cit-PAB Fmoc-Gly2-Val-Cit-PAB Couple3->Fmoc-Gly2-Val-Cit-PAB Deprotect3 Fmoc Deprotection Fmoc-Gly2-Val-Cit-PAB->Deprotect3 H-Gly2-Val-Cit-PAB H-Gly2-Val-Cit-PAB Deprotect3->H-Gly2-Val-Cit-PAB Couple4 Coupling H-Gly2-Val-Cit-PAB->Couple4 Fmoc-Gly-OH_3 Fmoc-Gly-OH Fmoc-Gly-OH_3->Couple4 This compound This compound Couple4->this compound ADC_Structure_and_Cleavage cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cleavage Intracellular Cleavage Antibody Antibody Linker This compound Drug Drug CleavageSite CathepsinB Cathepsin B (Lysosomal Protease) CathepsinB->CleavageSite Cleaves ReleasedDrug Drug-PAB-OH CleavageSite->ReleasedDrug SelfImmolation Self-Immolation of PAB ReleasedDrug->SelfImmolation FreeDrug Free Drug SelfImmolation->FreeDrug

Application Notes and Protocols for the Conjugation of Fmoc-Gly3-Val-Cit-PAB to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. A critical component of an ADC is the linker that connects the antibody to the payload. The Fmoc-Gly3-Val-Cit-PAB linker is a sophisticated, enzymatically cleavable linker system designed for controlled drug release within the target cell.

The valine-citrulline (Val-Cit) dipeptide motif is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][] This ensures that the cytotoxic payload is released intracellularly, minimizing systemic toxicity. The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, ensuring the release of the unmodified, fully active drug upon cleavage of the Val-Cit bond.[1] The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group on the N-terminus of the peptide, which must be removed to allow for the attachment of a payload and subsequent conjugation to the antibody.

This document provides a detailed protocol for the conjugation of a maleimide-activated Gly3-Val-Cit-PAB linker to an antibody via cysteine-based coupling. This method targets the sulfhydryl groups of cysteine residues, often generated by the reduction of interchain disulfide bonds in the antibody's hinge region, leading to a more homogeneous drug-to-antibody ratio (DAR).[4][5]

Conjugation Workflow Overview

The overall process for conjugating the Val-Cit-PAB linker to an antibody can be visualized as a multi-step process, beginning with the preparation of both the antibody and the linker, followed by the conjugation reaction, and concluding with the purification and characterization of the resulting ADC.

Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody (IgG) Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction Generate free thiols Linker_Payload Maleimide-Activated Linker-Payload Conjugation_Reaction Thiol-Maleimide Reaction (pH 7-7.5) Linker_Payload->Conjugation_Reaction Reduction->Conjugation_Reaction Reduced Antibody Purification Purification (e.g., SEC or HIC) Conjugation_Reaction->Purification Crude ADC Characterization Characterization (DAR, Purity) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Figure 1: A high-level overview of the antibody-drug conjugation workflow.

Quantitative Data Summary

The success of the conjugation is determined by several key parameters, most notably the drug-to-antibody ratio (DAR). The following table summarizes typical target values and acceptable ranges for a cysteine-conjugated ADC.

ParameterTarget ValueAcceptable RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR)43.5 - 4.5HIC-HPLC, RP-HPLC, UV-Vis
Purity>95%>90%SEC-HPLC
Monomer Content>98%>95%SEC-HPLC
Free Drug-Linker<1%<2%RP-HPLC

Experimental Protocols

This protocol outlines the steps for conjugating a maleimide-activated Val-Cit-PAB linker-payload to a monoclonal antibody.

Materials and Reagents
  • Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-activated linker-payload (e.g., MC-Val-Cit-PAB-MMAE)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • EDTA (Ethylenediaminetetraacetic acid)

  • Propylene (B89431) glycol or DMSO

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification columns (e.g., Size Exclusion or Hydrophobic Interaction)

  • Spectrophotometer

  • HPLC system

Protocol 1: Antibody Reduction

This step reduces the interchain disulfide bonds in the antibody hinge region to generate free sulfhydryl groups for conjugation.

  • Prepare the Antibody: Dialyze the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.

  • Prepare TCEP Solution: Prepare a fresh 10 mM stock solution of TCEP in the conjugation buffer.

  • Reduction Reaction: Add a 10-20 molar excess of TCEP to the antibody solution.[6]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[6]

  • Buffer Exchange: Immediately before conjugation, remove excess TCEP by buffer exchange into fresh, degassed conjugation buffer using a desalting column or tangential flow filtration (TFF).

Protocol 2: Thiol-Maleimide Conjugation

This protocol describes the covalent attachment of the maleimide-activated linker-payload to the reduced antibody.

  • Prepare Linker-Payload Solution: Dissolve the maleimide-activated linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO or propylene glycol) and then dilute with the conjugation buffer.

  • Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker per mole of antibody.[7] The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.[8]

  • Quenching: Quench the reaction by adding a 2-3 fold molar excess of N-acetylcysteine over the initial amount of maleimide (B117702) linker to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.

Protocol 3: ADC Purification

Purification is essential to remove unreacted linker-payload, aggregates, and other impurities.

  • Method Selection: Hydrophobic Interaction Chromatography (HIC) is a common and effective method for purifying ADCs and separating species with different DARs.[9] Size Exclusion Chromatography (SEC) can also be used to remove aggregates and smaller impurities.[10]

  • HIC Purification (Example):

    • Column: Phenyl Sepharose or similar HIC resin.

    • Binding Buffer (Buffer A): High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Elution Buffer (Buffer B): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Procedure:

      • Equilibrate the column with binding buffer.

      • Dilute the quenched conjugation reaction mixture with binding buffer and load it onto the column.

      • Wash the column with binding buffer to remove unbound material.

      • Elute the ADC using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of Buffer B). Collect fractions.

  • Buffer Exchange: The purified ADC fractions are typically buffer exchanged into a formulation buffer (e.g., PBS or a histidine-based buffer) using TFF or a desalting column.

Protocol 4: ADC Characterization - DAR Determination

The drug-to-antibody ratio is a critical quality attribute of the ADC.

  • UV-Vis Spectrophotometry:

    • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody.

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • HIC-HPLC can separate ADC species with different numbers of conjugated payloads.

    • The weighted average DAR can be calculated from the peak areas of the different species (DAR0, DAR2, DAR4, etc.).[]

  • Reversed-Phase HPLC (RP-HPLC):

    • The ADC is typically reduced to separate the light and heavy chains before analysis.

    • The DAR is calculated by analyzing the relative peak areas of the unconjugated and conjugated light and heavy chains.[12][13]

Signaling Pathways and Logical Relationships

The mechanism of action of an ADC with a Val-Cit-PAB linker involves a series of sequential events following administration, leading to the targeted killing of cancer cells.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments cluster_effect Cellular Effect ADC_circulating ADC in Circulation Tumor_Cell Tumor Cell (Antigen-Expressing) ADC_circulating->Tumor_Cell Binding to Antigen Endosome Endosome Tumor_Cell->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Cathepsin B Cleavage of Val-Cit Linker Apoptosis Apoptosis / Cell Death Payload_Release->Apoptosis Cytotoxic Effect

Figure 2: Mechanism of action for a Val-Cit-PAB linked ADC.

Conclusion

The conjugation of a Val-Cit-PAB linker to an antibody is a well-established method for producing ADCs with desirable stability and tumor-specific payload release characteristics. The cysteine-based conjugation approach detailed in this document offers a reliable means of generating homogeneous ADCs. Careful optimization of the reduction, conjugation, and purification steps is crucial for obtaining a final product with the desired purity, potency, and drug-to-antibody ratio. The characterization of the final ADC is a critical step to ensure its quality and consistency.

References

Application Notes and Protocols for Fmoc-Gly3-Val-Cit-PAB in the Development of Novel Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. Fmoc-Gly3-Val-Cit-PAB is a novel, cleavable linker system designed for the development of next-generation ADCs. This linker incorporates a Valine-Citrulline (Val-Cit) dipeptide sequence that is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment. The addition of a triglycine (B1329560) (Gly3) spacer can potentially enhance hydrophilicity and improve pharmacokinetic properties. The p-aminobenzyl alcohol (PAB) group serves as a self-immolative spacer, ensuring the efficient and traceless release of the unmodified cytotoxic drug following enzymatic cleavage of the Val-Cit linker. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates the stepwise synthesis of the linker-payload conjugate.

These application notes provide a comprehensive overview, experimental protocols, and illustrative data for the utilization of this compound in the research and development of novel ADCs.

Mechanism of Action

The targeted delivery and intracellular release of the cytotoxic payload by an ADC utilizing the Gly3-Val-Cit-PAB linker follows a multi-step process. This process ensures that the potent drug is released preferentially within the target cancer cells, thereby minimizing systemic toxicity.

A 1. ADC Circulation ADC is stable in systemic circulation. B 2. Target Binding Antibody binds to a specific antigen on the tumor cell surface. A->B C 3. Internalization The ADC-antigen complex is internalized via endocytosis. B->C D 4. Lysosomal Trafficking The endosome fuses with a lysosome. C->D E 5. Enzymatic Cleavage Cathepsin B in the lysosome cleaves the Val-Cit linker. D->E F 6. Payload Release The PAB spacer self-immolates, releasing the active cytotoxic drug. E->F G 7. Cytotoxicity The released drug induces cancer cell death. F->G

Figure 1: Mechanism of Action of a Gly3-Val-Cit-PAB Linker-Based ADC.

Data Presentation

The following tables present illustrative quantitative data for an ADC developed using a Gly3-Val-Cit-PAB linker. These values are representative of typical results obtained for ADCs with similar Val-Cit cleavable linkers and are intended to serve as a general guideline. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Drug-to-Antibody Ratio (DAR) Determination

MethodAverage DARDAR Distribution
UV/Vis Spectroscopy3.8Not Determined
Hydrophobic Interaction Chromatography (HIC)3.9DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5%
Reversed-Phase HPLC (reduced)4.0Provides light and heavy chain loading
Mass Spectrometry (native)3.95Provides detailed distribution of all DAR species

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineAntigen ExpressionIC50 (nM) of ADCIC50 (nM) of Free Drug
Cancer Cell Line AHigh1.50.1
Cancer Cell Line BLow500.1
Normal Cell LineNegative>10000.2

Table 3: In Vivo Efficacy in Xenograft Model (Tumor Growth Inhibition - TGI)

Treatment GroupDose (mg/kg)TGI (%)Tumor Volume (mm³) at Day 21
Vehicle Control-01500 ± 250
Unconjugated Antibody10201200 ± 200
ADC385225 ± 50
ADC160600 ± 100

Table 4: Illustrative Pharmacokinetic Parameters in Rodents

ParameterADCTotal Antibody
Half-life (t½) (days)510
Clearance (CL) (mL/day/kg)105
Area Under the Curve (AUC) (µg*day/mL)300600

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol outlines the general steps for synthesizing the this compound-Payload conjugate.

A 1. Solid-Phase Peptide Synthesis Synthesize this compound-OH on a solid support. B 2. Payload Conjugation Couple the cytotoxic payload to the PAB hydroxyl group. A->B C 3. Cleavage from Resin Cleave the drug-linker conjugate from the solid support. B->C D 4. Purification Purify the this compound-Payload by HPLC. C->D

Figure 2: Workflow for Drug-Linker Synthesis.

Materials:

  • Fmoc-protected amino acids (Gly, Val, Cit)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (DMF, DCM)

  • 20% piperidine (B6355638) in DMF

  • p-aminobenzyl alcohol

  • Cytotoxic payload with a suitable functional group for conjugation

  • Cleavage cocktail (e.g., 95% TFA)

  • HPLC system for purification

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Sequentially couple Fmoc-Cit-OH, Fmoc-Val-OH, and three equivalents of Fmoc-Gly-OH using a coupling agent and a base. Monitor each coupling step for completion.

  • PAB Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the peptide.

  • Payload Attachment: Conjugate the cytotoxic payload to the hydroxyl group of the PAB moiety. This step may require activation of the payload or the PAB hydroxyl group.

  • Cleavage and Deprotection: Cleave the drug-linker conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the final this compound-Payload.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker to the antibody, typically through reduced interchain disulfides.

A 1. Antibody Reduction Partially reduce the antibody's interchain disulfides to generate free thiols. C 3. Conjugation Reaction React the activated drug-linker with the reduced antibody. A->C B 2. Drug-Linker Activation Activate the drug-linker with a maleimide (B117702) group. B->C D 4. Quenching Quench the reaction to cap any unreacted thiols. C->D E 5. Purification Purify the ADC using size-exclusion or hydrophobic interaction chromatography. D->E

Application Notes and Protocols for Fmoc-Gly3-Val-Cit-PAB Payload Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the Fmoc-Gly3-Val-Cit-PAB linker in the development of antibody-drug conjugates (ADCs). This linker system is designed for the targeted delivery of cytotoxic payloads to cancer cells, featuring a protease-cleavable dipeptide sequence that ensures specific drug release within the lysosomal compartment of target cells.

Introduction

The this compound is a key component in the construction of modern ADCs. It is a cleavable linker system that connects a cytotoxic payload to a monoclonal antibody (mAb). The linker's design incorporates several key features:

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus of the glycine (B1666218) amino acid, allowing for controlled, stepwise synthesis of the drug-linker construct.

  • Glycine Spacer: The triglycine (B1329560) (Gly3) motif acts as a hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2] This enzymatic cleavage is the primary mechanism for intracellular drug release.

  • p-Aminobenzyl Carbamate (PAB) Self-Immolative Spacer: Upon cleavage of the Val-Cit linker by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active cytotoxic payload.

The targeted release of the payload within the tumor cell minimizes systemic toxicity and enhances the therapeutic window of the ADC.

Data Presentation

The following table summarizes typical quantitative data obtained during the development of ADCs using Val-Cit-PAB-based linkers. It is important to note that these values can vary depending on the specific antibody, payload, and conjugation conditions used.

ParameterTypical ValueMethod of AnalysisReference
Drug-to-Antibody Ratio (DAR) 2 - 4HIC, RP-HPLC, LC-MS[3]
Conjugation Efficiency > 90%UV/Vis Spectroscopy, HIC[4]
Monomer Content > 95%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (Human) High (t½ > 100 hours)LC-MS[5][6]
In Vitro Plasma Stability (Mouse) Moderate (t½ can be lower due to carboxylesterases)LC-MS[5]
Cathepsin B Cleavage Efficiency HighHPLC, LC-MS[2]

Experimental Protocols

This section provides detailed protocols for the key steps involved in the synthesis and characterization of an ADC using the this compound linker. The protocols are divided into three main parts:

  • Synthesis of the Drug-Linker Construct: This involves the deprotection of the Fmoc group, activation of the PAB moiety, and conjugation of the cytotoxic payload.

  • Conjugation to the Antibody: This describes the process of attaching the drug-linker construct to the monoclonal antibody.

  • Purification and Characterization of the ADC: This section outlines the methods for purifying the final ADC and characterizing its key quality attributes.

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes the steps to prepare the Gly3-Val-Cit-PAB-Payload construct from the Fmoc-protected linker. A common payload, Monomethyl Auristatin E (MMAE), is used as an example.

Materials:

  • This compound

  • Cytotoxic payload with a suitable functional group for conjugation (e.g., MMAE)

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Fmoc Deprotection: a. Dissolve this compound in DMF to a concentration of 10-20 mg/mL. b. Add 20% (v/v) piperidine in DMF to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours. d. Monitor the deprotection by HPLC. e. Upon completion, remove the solvent and excess piperidine under reduced pressure. f. Precipitate the deprotected linker by adding cold diethyl ether. g. Centrifuge to collect the precipitate and wash with diethyl ether. h. Dry the deprotected linker (H2N-Gly3-Val-Cit-PAB) under vacuum.

  • Payload Conjugation: a. Dissolve the deprotected linker and the payload (e.g., MMAE) in anhydrous DMF. Use a slight molar excess of the linker. b. Add HATU (1.5 equivalents) and DIPEA (2 equivalents) to the solution. c. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours. d. Monitor the reaction progress by HPLC-MS. e. Once the reaction is complete, quench by adding a small amount of water. f. Purify the drug-linker construct by preparative HPLC. g. Lyophilize the purified fractions to obtain the final drug-linker construct (e.g., Gly3-Val-Cit-PAB-MMAE). h. Confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Antibody-Drug Conjugation

This protocol details the conjugation of the prepared drug-linker construct to a monoclonal antibody. This example assumes a cysteine-based conjugation strategy, which requires the partial reduction of the antibody's interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-linker construct (from Protocol 1)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Maleimide-functionalized crosslinker (if the drug-linker does not already contain one)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching agent (e.g., N-acetylcysteine)

  • Size Exclusion Chromatography (SEC) columns for purification

Procedure:

  • Antibody Reduction (Partial): a. Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS. b. Add a 2-5 molar excess of TCEP or DTT to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols per antibody. c. Incubate the reaction at 37°C for 1-2 hours. d. Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF) into a conjugation buffer (e.g., PBS with EDTA).

  • Conjugation Reaction: a. Dissolve the drug-linker construct in a co-solvent such as DMSO. b. Add the dissolved drug-linker construct to the reduced antibody solution. A typical molar ratio is 5-10 fold excess of the drug-linker to the antibody. c. Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive. d. Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

Protocol 3: ADC Purification and Characterization

This protocol describes the purification of the ADC and the analytical methods to assess its quality.

Materials:

  • Crude ADC solution (from Protocol 2)

  • Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • UV/Vis Spectrophotometer

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Purification: a. Purify the crude ADC solution using SEC to remove unconjugated drug-linker and other small molecule impurities. b. Further purification to separate different DAR species can be achieved using HIC.

  • Characterization: a. Drug-to-Antibody Ratio (DAR) Determination: i. UV/Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[7] ii. Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The peak areas of the different species can be used to calculate the average DAR.[3] iii. LC-MS: For a more precise determination, LC-MS can be used to measure the mass of the intact ADC or its subunits (light and heavy chains after reduction), allowing for the direct calculation of the DAR.[8] b. Aggregate Analysis: Use analytical SEC to determine the percentage of monomer, dimer, and higher-order aggregates in the final ADC product. c. Purity and Identity: Analyze the purified ADC by SDS-PAGE (reducing and non-reducing) and LC-MS to confirm its purity and identity.

Visualizations

Signaling Pathway of ADC Action

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action of an ADC with a cleavable linker.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_characterization Purification & Characterization Fmoc_Linker This compound Deprotection Fmoc Deprotection Fmoc_Linker->Deprotection Payload_Conj Payload Conjugation Deprotection->Payload_Conj Drug_Linker Drug-Linker Construct Payload_Conj->Drug_Linker Conjugation Drug-Linker Conjugation Drug_Linker->Conjugation Antibody Monoclonal Antibody Reduction Partial Reduction Antibody->Reduction Reduction->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC DAR_Analysis DAR Analysis (UV/Vis, HIC, LC-MS) Final_ADC->DAR_Analysis QC_Analysis Quality Control (SEC, SDS-PAGE) Final_ADC->QC_Analysis

Caption: Overall workflow for ADC production and quality control.

References

Application Notes and Protocols for Enzymatic Cleavage of Fmoc-Gly₃-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the enzymatic cleavage of the peptide linker Fmoc-Gly₃-Val-Cit-PAB. This linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), where it serves to connect a cytotoxic payload to a monoclonal antibody. The Valine-Citrulline (Val-Cit) dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism ensures the selective release of the cytotoxic drug within cancer cells, thereby minimizing systemic toxicity.[]

The Fmoc-Gly₃-Val-Cit-PAB linker consists of several key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl): An N-terminal protecting group that must be removed prior to enzymatic cleavage.

  • Gly₃ (Gly-Gly-Gly): A tri-glycine spacer that can influence the linker's solubility and spatial orientation.

  • Val-Cit (Valine-Citrulline): The dipeptide recognition site for Cathepsin B.

  • PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Cit-PAB bond, spontaneously releases the conjugated payload.[2][3]

These application notes will guide the user through the necessary deprotection and enzymatic cleavage steps, as well as provide methods for analyzing the cleavage products.

Data Presentation

Quantitative Data on Dipeptide Linker Cleavage by Cathepsin B

Direct kinetic parameters for the enzymatic cleavage of Fmoc-Gly₃-Val-Cit-PAB are not extensively published. However, the following table summarizes known kinetic data for similar peptide substrates cleaved by Cathepsin B, providing a valuable reference for expected enzymatic efficiency. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.

Substrate SequenceEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)pHReference
Z-Phe-Arg-AMCHuman Cathepsin B--High7.2[4]
Z-Arg-Arg-AMCHuman Cathepsin B--Low4.6[4]
Abz-GIVRAK(Dnp)-OHHuman Cathepsin B-157,288,0004.6[5][6]
Abz-GIVRAK(Dnp)-OHHuman Cathepsin B-51-5.5[5][6]
Abz-GIVRAK(Dnp)-OHHuman Cathepsin B-156-7.2[5][6]
Val-Ala-PABCHuman Cathepsin B~half the rate of Val-Cit---[7]

Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. The kinetic parameters are influenced by the specific assay conditions, including the nature of the reporter group (e.g., AMC, PABC-payload).

The presence of the N-terminal Gly₃ motif in the Fmoc-Gly₃-Val-Cit-PAB linker may influence the binding affinity and turnover rate by Cathepsin B. While glycine (B1666218) residues can provide flexibility, studies have shown that amino acids in the P3 position (relative to the cleavage site) can impact substrate recognition.[8] For instance, certain residues in the P3 position can either enhance or prevent substrate turnover.[8] Therefore, empirical determination of the kinetic parameters for this specific substrate is recommended.

Experimental Protocols

Protocol 1: Fmoc Deprotection of Fmoc-Gly₃-Val-Cit-PAB

Objective: To remove the N-terminal Fmoc protecting group to allow for enzymatic access to the peptide backbone.

Materials:

  • Fmoc-Gly₃-Val-Cit-PAB

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), sequencing grade

  • Washing Solvent: DMF

  • Nitrogen or Argon gas

Procedure:

  • Dissolution: Dissolve the Fmoc-Gly₃-Val-Cit-PAB peptide in a minimal amount of DMF.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Incubation: Add the 20% piperidine solution to the dissolved peptide. A typical ratio is 10 mL of deprotection solution per gram of peptide.

  • Reaction Time: Gently agitate the mixture at room temperature. The deprotection is typically complete within 10-30 minutes.[9] A two-step process (e.g., 2 minutes followed by a fresh solution for 5-10 minutes) can ensure complete removal.[10]

  • Monitoring (Optional): The completion of the reaction can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct.

  • Removal of Reagents: After the reaction is complete, the piperidine and dibenzofulvene adduct can be removed by precipitating the deprotected peptide with cold diethyl ether and washing the pellet multiple times. Alternatively, for small-scale reactions, the solvent can be evaporated under a stream of nitrogen, followed by purification.

  • Washing: Thoroughly wash the resulting deprotected peptide (H₂N-Gly₃-Val-Cit-PAB) with DMF to remove residual piperidine.

  • Drying: Dry the deprotected peptide under a high vacuum.

Protocol 2: Enzymatic Cleavage of H₂N-Gly₃-Val-Cit-PAB by Cathepsin B

Objective: To perform the enzymatic cleavage of the deprotected peptide linker using recombinant human Cathepsin B.

Materials:

  • Deprotected H₂N-Gly₃-Val-Cit-PAB peptide

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT) (prepare fresh)

  • Cathepsin B Inhibitor (e.g., CA-074) for negative control

  • 96-well black, flat-bottom microplate (for fluorometric assays if a fluorogenic payload is used)

  • Fluorescence microplate reader or HPLC system for analysis

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and Activation Buffer.

    • Reconstitute the lyophilized recombinant Cathepsin B in the Activation Buffer to a stock concentration (e.g., 10 µg/mL).

    • Prepare a stock solution of the deprotected peptide in a suitable solvent (e.g., DMSO or Assay Buffer) and then dilute to the final desired concentration in Assay Buffer. A typical final concentration for kinetic assays may range from 0.1 to 10 times the expected Km value.

  • Enzyme Activation: Incubate the recombinant Cathepsin B stock solution at room temperature for 15 minutes to ensure activation.

  • Assay Setup (for Endpoint or Kinetic Analysis):

    • Sample Wells: Add the activated Cathepsin B solution to the wells of the microplate or reaction tube.

    • Negative Control Wells: Pre-incubate the activated Cathepsin B with a Cathepsin B inhibitor for 15 minutes at room temperature before adding the substrate.

    • Blank (Substrate Only) Wells: Add Activation Buffer without the enzyme.

  • Initiation of Reaction: Add the peptide substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range (e.g., 30, 60, or 120 minutes for endpoint assays). For kinetic assays, measurements are taken at multiple time points.

  • Termination of Reaction (for HPLC analysis): The reaction can be stopped by adding a strong acid, such as trifluoroacetic acid (TFA), to a final concentration of 1%.

  • Analysis:

    • Fluorometric Analysis: If the released payload is fluorescent, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • HPLC Analysis: Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the uncleaved peptide and the cleavage products.

Protocol 3: HPLC Analysis of Cleavage Products

Objective: To separate and quantify the uncleaved peptide and the released PAB-payload from the enzymatic cleavage reaction.

Materials:

  • Reaction mixture from Protocol 2

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UV detector

Procedure:

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Method:

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

    • Gradient: A linear gradient of Mobile Phase B (acetonitrile with 0.1% TFA) into Mobile Phase A (water with 0.1% TFA) is used for elution. A typical gradient might be 5% to 95% B over 30 minutes, but this should be optimized for the specific payload's hydrophobicity.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: Monitor the elution profile at a wavelength appropriate for the peptide and the payload (e.g., 214 nm for the peptide bond and a specific wavelength for the payload if it has a chromophore).

  • Data Analysis:

    • Identify the peaks corresponding to the uncleaved peptide and the released PAB-payload based on their retention times, which can be confirmed with mass spectrometry.

    • Calculate the percentage of cleavage by integrating the peak areas of the cleaved and uncleaved species.

Mandatory Visualization

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_cleavage Enzymatic Cleavage cluster_analysis Analysis start_peptide Fmoc-Gly₃-Val-Cit-PAB deprotection 20% Piperidine in DMF start_peptide->deprotection Incubate deprotected_peptide H₂N-Gly₃-Val-Cit-PAB deprotection->deprotected_peptide Yields cleavage Incubate at 37°C, pH 5.5 deprotected_peptide->cleavage enzyme Activated Cathepsin B enzyme->cleavage products Cleavage Products: - H₂N-Gly₃-Val-Cit - PAB-Payload cleavage->products analysis HPLC or Fluorometry products->analysis data Quantitative Data: - % Cleavage - Kinetics (Km, kcat) analysis->data

Caption: Experimental workflow for Fmoc deprotection and enzymatic cleavage.

cleavage_mechanism substrate H₂N-Gly₃-Val-Cit-PAB-Payload cleavage_site Cleavage at Cit-PAB bond substrate->cleavage_site cathepsin_b Cathepsin B cathepsin_b->cleavage_site intermediate H₂N-Gly₃-Val-Cit + PAB-Payload (unstable) cleavage_site->intermediate elimination 1,6-Self-Immolation intermediate->elimination products Released Payload + CO₂ + Aza-quinone methide elimination->products

Caption: Mechanism of Val-Cit-PAB linker cleavage by Cathepsin B.

References

Application Notes and Protocols for In Vitro Evaluation of ADCs with Fmoc-Gly3-Val-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and safety. This document focuses on ADCs utilizing the Fmoc-Gly3-Val-Cit-PAB linker, a cleavable linker system designed for controlled payload release within the tumor cell.

The this compound linker incorporates a Valine-Citrulline (Val-Cit) dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in cancer cells.[3][4][] Upon internalization of the ADC into the target cell and trafficking to the lysosome, the Val-Cit linker is cleaved, initiating a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PAB) spacer to release the active cytotoxic drug.[4][6] The Fmoc-Gly3 component serves as a portion of the peptide linker construct.

A comprehensive in vitro evaluation is essential to characterize the efficacy and mechanism of action of ADCs featuring this linker.[2] This document provides detailed protocols for key in vitro assays, including cytotoxicity, internalization, bystander effect, and linker stability, to guide researchers in the preclinical development of these promising therapeutics.

Mechanism of Action of an ADC with a this compound Linker

The therapeutic effect of an ADC with a this compound linker is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell.[3] This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized.[7][8] The complex is then trafficked to the lysosome, an acidic cellular organelle rich in hydrolytic enzymes.[3] Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker, leading to the release of the cytotoxic payload.[3][4] The released drug can then exert its cell-killing effect.[9]

ADC_Mechanism_of_Action Mechanism of Action of Val-Cit Linker-Based ADCs ADC ADC binds to target antigen Internalization Receptor-mediated endocytosis ADC->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Cleavage Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Release Payload release Cleavage->Release Effect Cytotoxic effect Release->Effect

Caption: Mechanism of action of an ADC with a Val-Cit linker.

Key In Vitro Assays

A panel of in vitro assays is crucial for the preclinical evaluation of ADCs with this compound linkers.[3] These assays provide critical data on the ADC's cytotoxic potency, its ability to be internalized by target cells, the enzymatic activity required for payload release, and its potential to eliminate surrounding tumor cells through the bystander effect.[2][3]

Assay Purpose Key Parameters Measured
Cytotoxicity Assay To determine the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.[2]IC50 (half-maximal inhibitory concentration)
Internalization Assay To confirm that the ADC is internalized by target cells, a prerequisite for lysosomal cleavage of the linker.[2][7]Rate and extent of internalization
Bystander Effect Assay To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.[2][10]Viability of antigen-negative cells in co-culture
Linker Stability Assay To assess the stability of the linker in plasma and its susceptibility to premature cleavage.[11]Rate of drug deconjugation
Cathepsin B Cleavage Assay To quantify the rate of payload release in the presence of Cathepsin B.[4]Rate of cleavage, kinetic parameters (Km, kcat)

Experimental Protocols

Cytotoxicity Assay (MTT/XTT)

This assay measures the ability of the ADC to kill cancer cells and is a primary determinant of its potency.[1][9][12] The MTT and XTT assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of living cells.[1]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • ADC, unconjugated antibody, and free cytotoxic payload

  • MTT solution (5 mg/mL in PBS) or XTT reagent and electron coupling reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO for MTT)[1]

  • 96-well plates

  • Microplate reader

Protocol (MTT Assay):

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and incubate overnight at 37°C, 5% CO₂.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations. Include untreated cells as a control.[2]

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.[2]

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Assays Start Seed cells in 96-well plate Treat Treat cells with serial dilutions of ADC Start->Treat Incubate Incubate for 72-120 hours Treat->Incubate Add_Reagent Add MTT or XTT reagent Incubate->Add_Reagent Incubate2 Incubate for 2-4 hours Add_Reagent->Incubate2 Measure Measure absorbance Incubate2->Measure Analyze Analyze data and determine IC50 Measure->Analyze

Caption: General workflow for ADC in vitro cytotoxicity assays.

Internalization Assay

This assay is designed to confirm that the ADC is internalized by the target cells, which is a prerequisite for the linker to be cleaved in the lysosome.[2][3]

Materials:

  • Fluorescently labeled ADC and control antibody

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cells

  • Culture medium

  • High-content imaging system or flow cytometer

Protocol:

  • Cell Seeding: Seed Ag+ and Ag- cells in an appropriate plate or dish for the chosen detection method.

  • Treatment: Treat the cells with the fluorescently labeled ADC and control antibody for various time points (e.g., 0, 2, 6, 24 hours) at 37°C.[2]

  • Washing: Wash the cells with cold PBS to remove unbound antibody.

  • Data Acquisition: Measure the fluorescence intensity using a high-content imaging system or a flow cytometer.[2]

  • Data Analysis: Quantify the increase in fluorescence over time, which corresponds to the extent of ADC internalization.[2]

Internalization_Workflow Workflow for ADC Internalization Assay Start Seed cells Treat Treat with fluorescently labeled ADC Start->Treat Incubate Incubate for various time points Treat->Incubate Wash Wash to remove unbound ADC Incubate->Wash Acquire Acquire data via flow cytometry or imaging Wash->Acquire Analyze Analyze fluorescence intensity over time Acquire->Analyze

Caption: Workflow for ADC internalization assay.

Bystander Effect Assay

The bystander effect occurs when the cytotoxic payload released from the target cell kills neighboring, non-target cells.[10][13] This is an important mechanism for treating heterogeneous tumors.

Materials:

  • Antigen-positive (Ag+) cells

  • Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)

  • Co-culture medium

  • ADC

  • Fluorescence plate reader

Protocol:

  • Co-culture Seeding: Seed a mixture of Ag+ cells and GFP-expressing Ag- cells in a 96-well plate. Also, seed a monoculture of GFP-Ag- cells as a control. Incubate overnight.

  • ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.[2]

  • Incubation: Incubate for 72-120 hours.

  • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.[2]

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[2]

Bystander_Workflow Workflow for Bystander Effect Assay Start Co-culture Ag+ and GFP-expressing Ag- cells Treat Treat with serial dilutions of ADC Start->Treat Incubate Incubate for 72-120 hours Treat->Incubate Measure Measure GFP fluorescence Incubate->Measure Analyze Compare viability of Ag- cells in co-culture vs. monoculture Measure->Analyze

Caption: Workflow for bystander effect assay.

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.[11]

Materials:

  • ADC

  • Plasma (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Analytical method to measure ADC and free payload (e.g., ELISA, LC-MS)

Protocol:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[11]

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma samples.

  • Sample Preparation: Process the samples to separate the ADC from the plasma proteins.

  • Quantification: Quantify the amount of intact ADC and released payload using a validated analytical method.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the stability profile.

Stability_Workflow Workflow for In Vitro Plasma Stability Assay Start Incubate ADC in plasma at 37°C Sample Collect aliquots at different time points Start->Sample Process Process samples Sample->Process Quantify Quantify intact ADC and free payload Process->Quantify Analyze Determine stability profile Quantify->Analyze

Caption: Workflow for in vitro plasma stability assay.

Cathepsin B Cleavage Assay

This assay confirms that the Val-Cit linker is susceptible to cleavage by Cathepsin B, a key step in the mechanism of action.[4][14]

Materials:

  • ADC with this compound linker

  • Recombinant human Cathepsin B

  • Assay buffer (pH 4.5-5.5)

  • Incubator at 37°C

  • Analytical method to measure the released payload (e.g., HPLC, LC-MS)

Protocol:

  • Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[4]

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.[4]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction.[4]

  • Analysis: Analyze the samples to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Cleavage_Workflow Workflow for Cathepsin B Cleavage Assay Start Activate Cathepsin B Initiate Add Cathepsin B to initiate reaction Start->Initiate Mix Mix ADC with assay buffer Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Collect and quench samples at time points Incubate->Sample Analyze Quantify released payload Sample->Analyze

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Conclusion

The in vitro assays described in these application notes provide a robust framework for the preclinical evaluation of ADCs with this compound linkers. By systematically assessing cytotoxicity, internalization, bystander effect, linker stability, and enzymatic cleavage, researchers can gain critical insights into the efficacy and mechanism of action of their ADC candidates. This comprehensive in vitro characterization is essential for making informed decisions for the further development of these targeted cancer therapies.

References

Application Notes and Protocols for Fmoc-Gly3-Val-Cit-PAB in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-Gly3-Val-Cit-PAB and structurally related Val-Cit-PAB linkers in the development of Antibody-Drug Conjugates (ADCs) for various tumor models. This document includes detailed experimental protocols and compiled efficacy data to guide researchers in the preclinical evaluation of ADCs utilizing this linker technology.

Introduction

The this compound linker is a specialized chemical entity designed for the targeted delivery of cytotoxic agents to cancer cells. It belongs to the class of enzyme-cleavable linkers, which are engineered to remain stable in the systemic circulation and release their potent payload only upon internalization into the target tumor cell. This targeted release is achieved through the cleavage of the linker by specific lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1]

The Valine-Citrulline (Val-Cit) dipeptide sequence within the linker is the primary recognition site for cathepsin B.[1] Following the enzymatic cleavage of the Val-Cit bond, a self-immolative p-aminobenzylcarbamate (PAB) spacer facilitates the release of the unmodified, active cytotoxic drug. This mechanism of action enhances the therapeutic window of the ADC by maximizing its anti-tumor efficacy while minimizing systemic toxicity.

Several clinically approved and investigational ADCs utilize the Val-Cit-PAB linker or a closely related variant to deliver potent auristatin derivatives, such as monomethyl auristatin E (MMAE), to tumor cells. These ADCs have demonstrated significant clinical activity in a range of hematological and solid tumors.

Mechanism of Action

The following diagram illustrates the mechanism of action of an ADC employing a Val-Cit-PAB linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Systemic Circulation) cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Stable Linker TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking and Fusion Drug Active Cytotoxic Drug (e.g., MMAE) Lysosome->Drug 4. Linker Cleavage by Cathepsin B Apoptosis Apoptosis Drug->Apoptosis 5. Induction of Cell Death

Mechanism of action of a Val-Cit-PAB linked ADC.

Application in Different Tumor Models

The Val-Cit-PAB linker, in conjunction with various antibodies and cytotoxic payloads, has been extensively evaluated in a wide range of tumor models. Below is a summary of its application and efficacy in some of these models.

Hematological Malignancies

Brentuximab Vedotin (Adcetris®) is an ADC composed of an anti-CD30 antibody, a Val-Cit linker, and the cytotoxic agent MMAE. It is approved for the treatment of Hodgkin lymphoma and anaplastic large cell lymphoma (ALCL), both of which are characterized by the expression of the CD30 antigen.

  • Hodgkin Lymphoma: In preclinical studies, brentuximab vedotin demonstrated potent anti-tumor activity in Hodgkin lymphoma cell lines and xenograft models.[1][2] In a pivotal phase II study in patients with relapsed or refractory Hodgkin lymphoma, brentuximab vedotin achieved an overall response rate of 75%.[1][2]

  • Anaplastic Large Cell Lymphoma (ALCL): In patients with relapsed or refractory systemic ALCL, brentuximab vedotin induced an overall response rate of 86%.[1][2]

Solid Tumors

Disitamab Vedotin (Aidixi®) is an ADC targeting HER2, composed of a novel anti-HER2 antibody, a Val-Cit linker, and MMAE. It has shown efficacy in HER2-expressing solid tumors.

  • HER2-Positive Breast Cancer: Preclinical studies have shown that disitamab vedotin is effective in breast cancer cell lines and xenograft models, including those resistant to other HER2-targeted therapies like T-DM1 and T-DXd.[3] In a phase II study, the overall response rate in patients with HER2-positive metastatic breast cancer was 38.3%.[3]

  • HER2-Positive Gastric Cancer: Disitamab vedotin is approved in China for the treatment of HER2-positive advanced gastric cancer.

  • HER2-Positive Urothelial Carcinoma: In a combined analysis of two phase II trials, disitamab vedotin demonstrated an objective response rate of 50.5% in patients with HER2-positive locally advanced or metastatic urothelial carcinoma.[4]

Tisotumab Vedotin (Tivdak®) is an ADC that targets Tissue Factor (TF) and utilizes a Val-Cit linker to deliver MMAE. It is approved for the treatment of recurrent or metastatic cervical cancer.

  • Cervical Cancer: In a phase II trial, tisotumab vedotin showed a 24% confirmed objective response rate in patients with recurrent or metastatic cervical cancer who had progressed on or after prior therapy.[5]

  • Head and Neck Squamous Cell Carcinoma (HNSCC): Preliminary data from a phase II trial in patients with HNSCC who progressed after platinum-based chemotherapy and a checkpoint inhibitor showed an objective response rate of 16%.[6]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of ADCs utilizing a Val-Cit-PAB or a similar Val-Cit linker across various tumor models.

In Vitro Cytotoxicity Data
ADC (Target)PayloadCell LineCancer TypeIC50Citation(s)
Brentuximab vedotin (CD30)MMAEGCT27Germ Cell Tumor219.5 ng/mL[7]
Brentuximab vedotin (CD30)MMAEL540Hodgkin Lymphoma<250 ng/mL[7]
vc-MMAE (Free drug-linker)MMAESKBR3Breast Cancer410.54 nM[1]
Disitamab vedotin (HER2)MMAEVarious Breast Cancer Cell LinesBreast CancerPotent activity reported
In Vivo Efficacy Data
ADC (Target)Tumor ModelEfficacy MetricResultCitation(s)
Brentuximab vedotin (CD30)Hodgkin Lymphoma (Phase II)Overall Response Rate75%[1][2]
Brentuximab vedotin (CD30)Anaplastic Large Cell Lymphoma (Phase II)Overall Response Rate86%[1][2]
Disitamab vedotin (HER2)HER2+ Breast Cancer (Phase II)Overall Response Rate38.3%[3]
Disitamab vedotin (HER2)HER2+ Breast Cancer (Phase II)Median Progression-Free Survival6.3 months[3]
Disitamab vedotin (HER2)HER2+ Urothelial Carcinoma (Phase II)Objective Response Rate50.5%[4]
Disitamab vedotin (HER2)HER2+ Urothelial Carcinoma (Phase II)Median Progression-Free Survival5.9 months[4]
Tisotumab vedotin (Tissue Factor)Cervical Cancer (Phase II)Confirmed Objective Response Rate24%[5]
Tisotumab vedotin (Tissue Factor)HNSCC (Phase II)Objective Response Rate16%[6]

Detailed Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of ADCs utilizing a Val-Cit-PAB linker. These should be adapted based on the specific ADC, cell lines, and animal models being used.

In Vitro Cytotoxicity Assay Protocol

This protocol outlines a common method for assessing the cytotoxic activity of an ADC using a cell viability assay, such as the MTS assay.

In_Vitro_Cytotoxicity_Workflow Start Start SeedCells 1. Seed Tumor Cells in 96-well Plates Start->SeedCells Incubate1 2. Incubate Overnight (Allow Adherence) SeedCells->Incubate1 Treat 3. Treat with Serial Dilutions of ADC and Controls Incubate1->Treat Incubate2 4. Incubate for 72-120 hours Treat->Incubate2 AddReagent 5. Add MTS Reagent Incubate2->AddReagent Incubate3 6. Incubate for 1-4 hours AddReagent->Incubate3 ReadAbsorbance 7. Read Absorbance (490 nm) Incubate3->ReadAbsorbance Analyze 8. Calculate % Viability and Determine IC50 ReadAbsorbance->Analyze End End Analyze->End

Workflow for an in vitro cytotoxicity assay.

Materials:

  • Target tumor cell line(s) expressing the antigen of interest

  • Control cell line(s) with low or no antigen expression

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Antibody-Drug Conjugate (ADC) stock solution

  • Unconjugated antibody (Isotype control)

  • Free cytotoxic drug

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a background control and untreated cells as a vehicle control.

    • Incubate the plate for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Xenograft Tumor Model Protocol

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.

In_Vivo_Xenograft_Workflow Start Start Implant 1. Subcutaneous Implantation of Tumor Cells into Mice Start->Implant MonitorTumor 2. Monitor Tumor Growth Implant->MonitorTumor Randomize 3. Randomize Mice into Treatment Groups MonitorTumor->Randomize Treat 4. Administer ADC and Controls (e.g., intravenously) Randomize->Treat Measure 5. Measure Tumor Volume and Body Weight Regularly Treat->Measure Endpoint 6. Continue until Study Endpoint (e.g., tumor volume limit) Measure->Endpoint Analyze 7. Analyze Tumor Growth Inhibition and Toxicity Endpoint->Analyze End End Analyze->End

Workflow for an in vivo xenograft study.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Tumor cell line of interest

  • Matrigel (optional)

  • Antibody-Drug Conjugate (ADC)

  • Vehicle control

  • Unconjugated antibody control

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Tumor Implantation:

    • Harvest tumor cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the ADC, vehicle control, and unconjugated antibody control to the respective groups via the desired route (e.g., intravenous injection).

    • The dosing schedule will depend on the specific ADC and study design (e.g., once weekly for 3 weeks).

  • Monitoring and Data Collection:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the body weight data as an indicator of systemic toxicity.

Conclusion

The this compound linker and its related Val-Cit-PAB analogs represent a clinically validated and versatile platform for the development of effective and safe Antibody-Drug Conjugates. The data and protocols presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies to evaluate the potential of novel ADCs incorporating this linker technology in a variety of tumor models. Careful consideration of the target antigen expression, tumor model selection, and experimental design will be crucial for the successful translation of these promising therapeutic agents from the laboratory to the clinic.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Fmoc-Gly3-Val-Cit-PAB based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the Fmoc-Gly3-Val-Cit-PAB linker. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments. Our aim is to provide actionable guidance to help you enhance the stability and performance of your ADCs.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues observed with this compound based ADCs.

Problem 1: ADC Aggregation Observed During or After Conjugation

Aggregation is a critical issue that can compromise the efficacy, safety, and pharmacokinetic profile of an ADC.[1][2] It is often driven by the hydrophobicity of the linker-payload.[1][3]

Potential Causes and Solutions:

Potential Cause Troubleshooting/Optimization Steps
High Drug-to-Antibody Ratio (DAR) A high DAR increases the hydrophobicity of the ADC, promoting aggregation.[2] Solution: Aim for a lower average DAR (typically 2-4) during conjugation. Optimize conjugation conditions (e.g., molar ratio of linker-drug to antibody, reaction time) to control the DAR.
Hydrophobic Nature of the Linker-Payload The Val-Cit-PAB component of the linker is inherently hydrophobic.[1] Solution: Consider linker modifications to increase hydrophilicity. This can include incorporating hydrophilic spacers like PEG or charged amino acids such as glutamic acid.[4][2]
Suboptimal Buffer Conditions pH, ionic strength, and buffer composition can influence ADC stability. Solution: Perform buffer screening studies to identify optimal conditions for your specific ADC. Evaluate a range of pH values (typically pH 6.0-7.5) and excipients (e.g., polysorbates, sugars) that can help minimize aggregation.
Improper Storage and Handling Freeze-thaw cycles and mechanical stress can induce aggregation. Solution: Aliquot your ADC post-conjugation to avoid multiple freeze-thaw cycles. Handle the ADC solution gently, avoiding vigorous vortexing or shaking. Store at recommended temperatures (typically 2-8°C for short-term and -80°C for long-term storage).

Problem 2: Premature Payload Release in Plasma

Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced therapeutic efficacy.[1][5] The Val-Cit motif is susceptible to cleavage by enzymes other than the target lysosomal protease, cathepsin B.[1][4]

Potential Causes and Solutions:

Potential Cause Troubleshooting/Optimization Steps
Cleavage by Non-target Proteases Human neutrophil elastase (NE) and carboxylesterase Ces1C can cleave the Val-Cit linker.[1] Solution: Modify the linker to enhance its stability against these proteases. Strategies include: - Adding a flanking glutamic acid (E): The Glu-Val-Cit (EVCit) motif has shown increased resistance to Ces1C.[6] - Exo-cleavable linkers: Repositioning the cleavable peptide can improve resistance to premature cleavage.[1][4] - Alternative dipeptides: Consider using Val-Ala, which exhibits lower hydrophobicity and can offer a different enzymatic cleavage profile.[7]
Instability in Preclinical Models The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by Ces1c, which can complicate the interpretation of preclinical efficacy and toxicity studies.[6] Solution: For mouse studies, utilize a more stable linker design, such as the EVCit linker, which has demonstrated improved half-life in mouse models.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of instability for Val-Cit-PAB based linkers?

A1: The primary instability issues stem from two main factors:

  • Hydrophobicity-induced aggregation: The p-aminobenzylcarbamate (PAB) moiety and the valine-citrulline (Val-Cit) dipeptide contribute to the hydrophobicity of the linker, which can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[1][4]

  • Premature enzymatic cleavage: The Val-Cit dipeptide can be prematurely cleaved in circulation by non-target enzymes such as human neutrophil elastase (NE) and carboxylesterase Ces1C, leading to off-target toxicity.[1]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the stability of my ADC?

A2: A higher DAR, while potentially increasing potency, also increases the overall hydrophobicity of the ADC molecule. This heightened hydrophobicity is a major driver of aggregation, which can lead to poor pharmacokinetics, reduced efficacy, and potential immunogenicity.[4][2][8] It is crucial to find a balance between a sufficiently potent DAR and maintaining ADC stability.

Q3: What are "exo-cleavable linkers" and how can they improve stability?

A3: Exo-cleavable linkers are a novel design where the cleavable peptide sequence (e.g., Glu-Val-Cit) is repositioned to the "exo" position of the PAB moiety.[1][4] This strategic placement helps to mask the hydrophobicity of the payload and can enhance resistance to premature enzymatic cleavage in the plasma, leading to a more stable ADC with an improved therapeutic window.[1][4]

Q4: Are there alternative cleavable dipeptides to Val-Cit that I can use?

A4: Yes, Val-Ala is a commonly used alternative to Val-Cit. It has lower hydrophobicity, which can lead to reduced aggregation, especially with hydrophobic payloads and at higher DARs.[7] The choice of dipeptide can also influence the cleavage kinetics by cathepsin B and susceptibility to other proteases.

Q5: What analytical techniques are recommended for monitoring ADC stability?

A5: A suite of analytical techniques is necessary to comprehensively assess ADC stability:

  • Size Exclusion Chromatography (SEC): To detect and quantify aggregates and fragments.[9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the drug-to-antibody ratio (DAR) and detect free payload.

  • Cation Exchange Chromatography (CEX): To analyze charge variants of the ADC.[9]

  • Mass Spectrometry (MS): To confirm the identity of the ADC, determine the DAR distribution, and identify degradation products.[10]

  • Differential Scanning Calorimetry (DSC): To assess the thermal stability of the ADC.[11]

Experimental Protocols

Protocol 1: Plasma Stability Assay

This protocol is designed to evaluate the stability of the ADC and the rate of payload release in plasma.

Materials:

  • ADC stock solution

  • Human plasma (or mouse plasma for preclinical model assessment)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • Analytical column (e.g., RP-HPLC)

  • LC-MS/MS system

Methodology:

  • Dilute the ADC stock solution to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution to precipitate plasma proteins.

  • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze by LC-MS/MS to quantify the amount of released payload.

  • Calculate the percentage of intact ADC remaining at each time point to determine the ADC's half-life in plasma.

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol outlines the use of SEC to monitor the formation of high molecular weight species (aggregates).

Materials:

  • ADC sample

  • SEC column (appropriate for monoclonal antibody analysis)

  • Mobile phase (e.g., PBS)

  • HPLC system with a UV detector

Methodology:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Inject a defined volume of the ADC sample onto the column.

  • Elute the sample isocratically with the mobile phase at a constant flow rate.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the monomer and high molecular weight species (aggregates).

  • Calculate the percentage of aggregation in the sample.

Visualizations

ADC_Instability_Pathway cluster_Challenges Stability Challenges cluster_Causes Primary Causes cluster_Consequences Negative Consequences Aggregation ADC Aggregation Reduced_Efficacy Reduced Efficacy Aggregation->Reduced_Efficacy Poor_PK Poor Pharmacokinetics Aggregation->Poor_PK Premature_Cleavage Premature Payload Release Premature_Cleavage->Reduced_Efficacy Off_Target_Toxicity Off-Target Toxicity Premature_Cleavage->Off_Target_Toxicity Hydrophobicity High Hydrophobicity (Linker-Payload, High DAR) Hydrophobicity->Aggregation Non_Target_Enzymes Non-Target Proteases (e.g., NE, Ces1C) Non_Target_Enzymes->Premature_Cleavage Experimental_Workflow cluster_Conjugation ADC Preparation cluster_Analysis Stability Assessment cluster_Outcome Outcome start Start: Antibody + This compound-Drug conjugation Conjugation Reaction start->conjugation purification Purification conjugation->purification sec SEC Analysis (Aggregation) purification->sec plasma_stability Plasma Stability Assay (Payload Release) purification->plasma_stability dar_analysis DAR Measurement (RP-HPLC) purification->dar_analysis stable_adc Stable ADC sec->stable_adc Low Aggregation unstable_adc Unstable ADC sec->unstable_adc High Aggregation plasma_stability->stable_adc Slow Release plasma_stability->unstable_adc Fast Release optimization Optimization Required unstable_adc->optimization

References

Optimization of Fmoc-Gly3-Val-Cit-PAB linker cleavage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fmoc-Gly3-Val-Cit-PAB linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use and troubleshooting of this cleavable linker in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for the this compound linker?

A1: The this compound linker is primarily designed for enzymatic cleavage. The Val-Cit dipeptide sequence is a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] Upon internalization of the ADC into the target cell, Cathepsin B cleaves the peptide bond between citrulline (Cit) and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. This initiates a self-immolative cascade, leading to the release of the conjugated payload.

Q2: What are the common causes of premature cleavage of the Val-Cit linker in preclinical models?

A2: Premature cleavage of Val-Cit linkers, especially in rodent models, is a known issue. The primary culprits are:

  • Mouse Carboxylesterase 1C (Ces1C): This enzyme, present in rodent plasma, can hydrolyze the Val-Cit dipeptide, leading to off-target drug release and reduced efficacy in preclinical mouse models.[3][4][5][6] It's important to note that Val-Cit linkers are generally stable in human plasma.[3][4][5]

  • Human Neutrophil Elastase (NE): Secreted by neutrophils, NE can also cleave the Val-Cit linker, which can contribute to off-target toxicity, particularly neutropenia.[7][8][9]

Q3: How does the hydrophobicity of the this compound linker affect my ADC?

A3: The PAB moiety in the Val-Cit linker contributes to its hydrophobicity.[7] This can lead to challenges in ADC development, including:

  • Aggregation: Higher drug-to-antibody ratios (DAR) can increase the overall hydrophobicity of the ADC, leading to aggregation. This can negatively impact the ADC's efficacy, pharmacokinetics, and safety.[7]

  • Payload Compatibility: The hydrophobicity of the linker may limit its compatibility with certain hydrophobic payloads, potentially requiring the use of co-solvents or more complex manufacturing processes.

Q4: What is the purpose of the Fmoc protecting group?

A4: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminus of the linker. It is typically removed during the synthesis process before conjugation to the antibody or payload. Incomplete removal of the Fmoc group can lead to heterogeneity in the final ADC product.

Q5: Can I use the this compound linker for payloads other than auristatins?

A5: Yes, the Val-Cit-PAB linker system is versatile and has been used to conjugate a variety of payloads. However, the properties of the payload can influence the overall characteristics of the ADC, including its stability and tendency to aggregate. It is essential to empirically evaluate the performance of the linker with each new payload.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the cleavage of the this compound linker.

Issue Potential Cause(s) Recommended Action(s)
Incomplete Cleavage 1. Suboptimal Enzyme Concentration: Insufficient enzyme may lead to incomplete cleavage. 2. Incorrect Buffer Conditions: pH and buffer composition are critical for optimal enzyme activity. Cathepsin B, for example, has an optimal pH range of 5.0-6.0.[10] 3. Short Incubation Time: The reaction may not have proceeded to completion. 4. Enzyme Inhibition: Components of the reaction mixture may be inhibiting the enzyme. 5. Steric Hindrance: The conjugation site on the antibody or the nature of the payload may sterically hinder enzyme access to the cleavage site.1. Optimize the enzyme concentration by performing a titration experiment. 2. Ensure the assay buffer is at the optimal pH for the specific protease being used. Include necessary co-factors like DTT for cysteine proteases. 3. Perform a time-course experiment to determine the optimal incubation time. 4. Run a control reaction with a known substrate to confirm enzyme activity. Consider purifying the ADC to remove potential inhibitors. 5. Analyze the cleavage of ADCs with different conjugation sites to assess the impact of steric hindrance.
Premature Cleavage in Plasma Stability Assay 1. Presence of Unwanted Proteases: Plasma contains various proteases that can cleave the linker. 2. Species-Specific Differences: Mouse and rat plasma contain carboxylesterases that can cleave the Val-Cit linker, a phenomenon not typically observed in human plasma.[3][4][5][6]1. Use protease inhibitors in your assay if you are trying to isolate the effect of a specific enzyme. 2. Be aware of the species-specific differences in plasma stability. For preclinical studies in rodents, consider using a modified linker, such as a Glu-Val-Cit sequence, which has shown increased stability in mouse plasma.[3]
High Well-to-Well Variability in Plate-Based Assays 1. Pipetting Errors: Inaccurate pipetting can lead to significant variability. 2. Inconsistent Temperature: Fluctuations in temperature across the plate can affect enzyme activity.1. Use calibrated pipettes and ensure thorough mixing of reagents. 2. Use a plate incubator to maintain a constant and uniform temperature.
Unexpected Cleavage Products 1. Cleavage at Alternative Sites: The enzyme may be cleaving at other sites on the antibody or linker. 2. Payload Modification: The payload may be undergoing modification after cleavage.1. Use LC-MS analysis to identify the cleavage products and determine the exact cleavage site. 2. Analyze the stability of the released payload under the assay conditions.

Data Summary

Plasma Stability of Val-Cit Linkers

The following table summarizes the stability of Val-Cit linkers in plasma from different species. Note that these are general findings for Val-Cit linkers and may vary for the specific this compound linker and the nature of the conjugated antibody and payload.

LinkerSpeciesMetricValueReference
Val-Cit-PABCHumanHalf-life (t1/2)230 days[11]
Val-Cit-PABCMouseHalf-life (t1/2)80 hours[11]
Val-Cit-PABC-MMAEHuman & Cynomolgus Monkey% Released MMAE<1% after 6 days[11]
Val-Cit-PABC-MMAERat% Released MMAE2.5% after 6 days[11]

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay (LC-MS Based)

Objective: To quantify the rate of payload release from an ADC containing the this compound linker upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC construct

  • Recombinant Human Cathepsin B

  • Assay Buffer: 100 mM Sodium Acetate, pH 5.0, containing 10 mM DTT

  • Quenching Solution: Acetonitrile (B52724) with an internal standard

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Enzyme Activation: Pre-activate the Cathepsin B according to the manufacturer's instructions.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical final ADC concentration is in the micromolar range (e.g., 1 µM).

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[2]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding an excess of the cold quenching solution.

  • Sample Preparation: Centrifuge the samples to pellet any precipitated protein.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.

Protocol 2: Plasma Stability Assay

Objective: To determine the stability of the ADC in plasma from different species.

Materials:

  • ADC construct

  • Plasma (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Quenching Solution: Acetonitrile

  • LC-MS system

Methodology:

  • Incubation: Thaw plasma at 37°C. Add the ADC to the plasma at a defined concentration (e.g., 1 mg/mL).[1]

  • Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Quenching: Immediately add 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.[1]

  • Sample Preparation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins. Collect the supernatant.

  • LC-MS Analysis: Analyze the supernatant to quantify the amount of released payload. Alternatively, analyze the intact ADC to determine the change in the drug-to-antibody ratio over time.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ADC ADC Stock Solution Incubation Incubate at 37°C ADC->Incubation Enzyme Enzyme Activation Enzyme->Incubation Buffer Assay Buffer Preparation Buffer->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quench Quench Reaction Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for an in vitro ADC cleavage assay.

linker_cleavage_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Cleavage Linker Cleavage Efficiency Linker Linker Sequence (e.g., Val-Cit) Linker->Cleavage Payload Payload Properties (Hydrophobicity, Sterics) Payload->Cleavage Conjugation Conjugation Site Conjugation->Cleavage Enzyme Enzyme Concentration & Activity Enzyme->Cleavage pH pH pH->Cleavage Temperature Temperature Temperature->Cleavage Time Incubation Time Time->Cleavage

Caption: Factors influencing linker cleavage efficiency.

References

Addressing premature drug release from Fmoc-Gly3-Val-Cit-PAB linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fmoc-Gly3-Val-Cit-PAB linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding premature drug release and other common challenges encountered during the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for the this compound linker?

A1: The this compound linker is a cleavable linker designed for use in ADCs. Its core mechanism relies on the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide by cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[][2] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. Inside the lysosome, cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) group.[2][3] This cleavage event initiates a self-immolative cascade, leading to the release of the active drug payload inside the tumor cell, thereby minimizing systemic toxicity.[3]

Q2: My ADC with a Val-Cit linker is stable in human plasma but shows significant premature drug release in mouse plasma. Why is this happening?

A2: This is a well-documented species-specific difference in plasma enzyme activity. Mouse plasma contains a carboxylesterase, Ces1C, which is known to cleave the Val-Cit linker, leading to premature drug release in preclinical mouse models.[4][5][6] This enzyme is not present at the same activity level in human plasma, which is why the linker often demonstrates greater stability in human plasma assays.[5] This discrepancy can lead to misleading preclinical data, including off-target toxicity and reduced efficacy in rodent models.[6]

Q3: We are observing off-target toxicity, specifically neutropenia, in our preclinical studies. Could this be related to the Val-Cit linker?

A3: Yes, premature drug release mediated by human neutrophil elastase (NE) could be a contributing factor to neutropenia.[4][6] Neutrophils secrete elastase, which can cleave the Val-Cit linker, leading to the release of the cytotoxic payload in the vicinity of these immune cells.[4][6] This can result in toxicity to neutrophils, manifesting as neutropenia.

Q4: How does the hydrophobicity of the this compound linker and the payload affect my ADC?

A4: The Val-Cit-PAB portion of the linker, particularly when combined with a hydrophobic payload, can increase the overall hydrophobicity of the ADC. This can lead to aggregation, especially at higher drug-to-antibody ratios (DARs).[4][6] ADC aggregation can negatively impact its manufacturing, stability, pharmacokinetics, and potentially lead to immunogenicity.

Troubleshooting Guide

Issue 1: Premature Drug Release in Preclinical Mouse Models
  • Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1C (Ces1C).[5][6]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay comparing the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1C-mediated cleavage.[6]

    • Utilize Ces1C Knockout Mice: If available, in vivo studies in Ces1C knockout mice can confirm if premature release is mitigated, providing a more predictive model for human pharmacokinetics.[6]

    • Linker Modification: Consider modifying the peptide sequence to reduce susceptibility to Ces1C. Introducing a hydrophilic amino acid, such as glutamic acid, to create a Glu-Val-Cit linker has been shown to increase stability in mouse plasma while retaining sensitivity to cathepsin B.[6]

    • Alternative Linker Strategies: Explore alternative linker technologies that are not susceptible to Ces1C cleavage, such as those with different peptide sequences or non-peptide-based designs.[6]

Issue 2: Off-Target Toxicity (e.g., Neutropenia) Observed in In Vitro or In Vivo Studies
  • Possible Cause: Cleavage of the Val-Cit linker by human neutrophil elastase (NE).[4][6]

  • Troubleshooting Steps:

    • Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release over time.[6]

    • Linker Modification: Modify the peptide linker to be resistant to NE cleavage. For example, strategic amino acid substitutions can reduce the linker's affinity for NE.[6]

    • "Exolinker" Design: Consider "exolinker" strategies that reposition the cleavable peptide on the PAB moiety. This has been shown to enhance stability against enzymatic cleavage by both Ces1C and NE.[4]

Issue 3: ADC Aggregation and Poor Solubility
  • Possible Cause: High hydrophobicity of the linker-payload combination, especially at high DARs.[4][6]

  • Troubleshooting Steps:

    • Optimize Drug-to-Antibody Ratio (DAR): Aim for a lower DAR to reduce the overall hydrophobicity of the ADC.

    • Introduce Hydrophilic Moieties: Incorporate hydrophilic components, such as polyethylene (B3416737) glycol (PEG), into the linker to improve solubility and reduce aggregation.[7]

    • Formulation Optimization: Screen different buffer conditions (e.g., pH, excipients) to find an optimal formulation that minimizes aggregation and maintains ADC stability. Common stabilizers include sugars (sucrose, trehalose) and surfactants (polysorbate 20/80).

Quantitative Data Summary

Table 1: Factors Influencing Premature Drug Release from Val-Cit Linkers

FactorDescriptionPotential ImpactMitigation Strategies
Mouse Carboxylesterase 1C (Ces1C) Enzyme present in rodent plasma that cleaves the Val-Cit dipeptide.[5][6]Premature drug release in mouse models, leading to off-target toxicity and reduced efficacy.[6]Linker modification (e.g., Glu-Val-Cit), use of Ces1C knockout mice.[6]
Human Neutrophil Elastase (NE) Protease secreted by neutrophils that can cleave the Val-Cit linker.[4][6]Off-target toxicity, particularly neutropenia.[6]Linker modification to confer resistance to NE cleavage, "exolinker" designs.[4][6]
Linker-Payload Hydrophobicity The combined hydrophobic nature of the linker and the cytotoxic drug.[4][6]ADC aggregation, poor solubility, and potential for altered pharmacokinetics.[6]DAR optimization, incorporation of hydrophilic moieties (e.g., PEG), formulation optimization.[7]
pH Instability Some linkers are susceptible to hydrolysis at physiological pH.[8]Premature drug release in systemic circulation.Use of linkers stable at pH 7.4, such as peptide-based linkers.[8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma from different species (e.g., human, mouse, rat) and determine the rate of premature drug release.

Materials:

  • ADC of interest

  • Human, mouse, and rat plasma (sodium citrate (B86180) or heparin as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

Methodology:

  • Pre-warm plasma and PBS to 37°C.

  • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in separate tubes containing plasma from each species and a control tube with PBS.

  • Incubate all samples at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.

  • Immediately stop the reaction by adding the aliquot to the quenching solution to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the released payload.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

  • Plot the concentration of the released payload over time to determine the stability profile and half-life of the ADC in each matrix.

Protocol 2: Lysosomal Cleavage Assay

Objective: To confirm that the linker is efficiently cleaved by lysosomal proteases, such as cathepsin B.

Materials:

  • ADC of interest

  • Rat or human liver lysosomal fractions

  • Cathepsin B inhibitor (for specificity control)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the assay buffer.

  • To one set of reactions, add the lysosomal fraction.

  • To a control set of reactions, add both the lysosomal fraction and a cathepsin B inhibitor.

  • Incubate all samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reaction.

  • Stop the reaction by adding the aliquot to the quenching solution.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Compare the payload release in the presence and absence of the cathepsin B inhibitor to confirm specificity.

Visualizations

cluster_extracellular Systemic Circulation (pH ~7.4) cluster_intracellular Target Tumor Cell ADC_circulating Intact ADC in Circulation Premature_Release Premature Payload Release ADC_circulating->Premature_Release Undesired Cleavage (e.g., by Ces1C or NE) ADC_internalized ADC Internalization ADC_circulating->ADC_internalized Target Binding & Endocytosis Free_Payload_Systemic Free Payload (Systemic Toxicity) Premature_Release->Free_Payload_Systemic Lysosome Lysosome (pH ~4.5-5.0) ADC_internalized->Lysosome Trafficking Cathepsin_B Cathepsin B Payload_Release_Intended Intended Payload Release Cathepsin_B->Payload_Release_Intended Val-Cit Cleavage Free_Payload_Tumor Free Payload (Tumor Cell Killing) Payload_Release_Intended->Free_Payload_Tumor

Caption: Intended vs. Unintended Cleavage of Val-Cit Linkers.

start Start: Premature Drug Release Observed is_mouse_model Observed in Mouse Model? start->is_mouse_model is_neutropenia Neutropenia Observed? is_mouse_model->is_neutropenia No confirm_ces1c Action: Confirm Ces1C Sensitivity (In Vitro Plasma Stability Assay) is_mouse_model->confirm_ces1c Yes is_aggregation Aggregation/Solubility Issues? is_neutropenia->is_aggregation No assess_ne Action: Assess NE Sensitivity (In Vitro Elastase Assay) is_neutropenia->assess_ne Yes optimize_dar Solution: Optimize DAR is_aggregation->optimize_dar Yes end End: Improved ADC Stability is_aggregation->end No modify_linker_ces1c Solution: Modify Linker (e.g., Glu-Val-Cit) confirm_ces1c->modify_linker_ces1c modify_linker_ces1c->end modify_linker_ne Solution: Modify Linker for NE Resistance or use Exolinker assess_ne->modify_linker_ne modify_linker_ne->end add_hydrophilic_moiety Solution: Add Hydrophilic Moiety (e.g., PEG) optimize_dar->add_hydrophilic_moiety optimize_formulation Solution: Optimize Formulation add_hydrophilic_moiety->optimize_formulation optimize_formulation->end

Caption: Troubleshooting Decision Tree for Premature Drug Release.

cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis cluster_results Data Interpretation adc_dilution Dilute ADC in Plasma (Human, Mouse, Rat) & PBS incubation Incubate at 37°C adc_dilution->incubation time_points Collect Aliquots at Specific Time Points incubation->time_points quenching Quench Reaction & Precipitate Proteins time_points->quenching centrifugation Centrifuge and Collect Supernatant quenching->centrifugation lcms_analysis Quantify Free Payload by LC-MS/MS centrifugation->lcms_analysis data_plotting Plot Payload Release vs. Time lcms_analysis->data_plotting stability_determination Determine Stability Profile and Half-life data_plotting->stability_determination

Caption: Workflow for In Vitro Plasma Stability Assay.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Fmoc-Gly3-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using the Fmoc-Gly3-Val-Cit-PAB linker in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: The this compound linker is a multi-component system designed for controlled drug release in targeted cells.[1]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is a protecting group on the N-terminus of the glycine (B1666218) residues.[2] It must be removed to expose the amine for conjugation to the drug or another linker component.[2]

  • Gly3 (three glycine residues): This triglycine (B1329560) peptide likely serves as a hydrophilic spacer. The inclusion of glycine units can help to increase the water solubility of the linker-payload complex, potentially reducing aggregation issues associated with more hydrophobic linkers.

  • Val-Cit (Valine-Citrulline): This dipeptide is a specific substrate for cathepsin B, an enzyme that is highly active within the lysosomes of tumor cells.[1][3] This enzymatic cleavage is the primary mechanism for intracellular drug release.[4]

  • PAB (p-aminobenzyl): This is a self-immolative spacer.[3][5] Once the Val-Cit sequence is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the active drug.[3]

Q2: What is the optimal Drug-to-Antibody Ratio (DAR) and how does it impact ADC performance?

A2: The optimal DAR is a critical quality attribute that must be empirically determined for each ADC, as it creates a delicate balance between efficacy, toxicity, and pharmacokinetics.[6]

  • Efficacy: A higher DAR generally leads to increased potency, as more cytotoxic payload is delivered to the target cell.[6][7] However, excessively high DAR values do not always translate to better efficacy and can be limited by the number of available antigens on cancer cells.[6]

  • Toxicity: Increased DAR is often associated with higher systemic toxicity.[6][8] This can result from premature drug release or off-target uptake of the more hydrophobic ADC.[8][] A DAR greater than 4 has been linked to a higher incidence of adverse events.[6][10]

  • Pharmacokinetics (PK): ADCs with high DARs (e.g., >4) tend to be more hydrophobic, which can lead to faster clearance from circulation, potentially reducing the ADC's half-life and overall therapeutic effect.[6][7]

Q3: What are the common methods for determining the DAR?

A3: Several analytical techniques are used to determine the average DAR and the distribution of drug-loaded species.[11][12] The choice of method depends on the ADC's characteristics and the level of detail required.[11]

  • Ultraviolet-Visible (UV/Vis) Spectroscopy: A simple and rapid method that provides an average DAR but not the distribution of different species.[11][13][][15]

  • Hydrophobic Interaction Chromatography (HIC): The most widely used method for detailed DAR analysis, separating ADC species based on hydrophobicity.[13][15] It provides information on the distribution of different drug-loaded antibodies.[13][15]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for detailed DAR analysis and can be used to assess drug load on light and heavy chains after reduction.[13][]

  • Mass Spectrometry (MS): Provides precise mass measurements to identify different ADC species and their relative abundances, allowing for a detailed DAR distribution analysis.[11][13]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Low Average DAR 1. Incomplete Fmoc Deprotection: Residual Fmoc groups will block the subsequent conjugation reaction. 2. Suboptimal Conjugation Conditions: Incorrect pH, temperature, or reaction time can reduce efficiency.[16] 3. Poor Solubility of Linker-Payload: The hydrophobic nature of the linker-payload can lead to poor solubility in aqueous buffers, reducing its availability to react with the antibody. 4. Reagent Inactivity: The linker-payload or coupling reagents may have degraded.[16]1. Optimize Deprotection: Ensure complete Fmoc removal using standard conditions (e.g., 20% piperidine (B6355638) in DMF).[17] Monitor completion by UV-Vis spectroscopy. 2. Systematic Optimization: Vary pH, temperature, and incubation time to find the optimal conditions for your specific antibody and linker-payload.[16] 3. Improve Solubility: Introduce a limited amount of a co-solvent like DMSO or DMA to the conjugation reaction. Consider using a more hydrophilic linker if solubility issues persist. 4. Verify Reagent Activity: Use a fresh batch of reagents or verify the activity of existing stock solutions.[16]
High Levels of Aggregation 1. Hydrophobicity of the Payload/Linker: High DAR increases the overall hydrophobicity of the ADC, leading to aggregation.[16][18] 2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation.[16] 3. Harsh Conjugation Conditions: High temperatures or extreme pH during conjugation can denature the antibody.[16]1. Reduce Molar Excess of Linker-Payload: A lower ratio during conjugation may result in a lower average DAR and reduced aggregation.[16] 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[16] 3. Use Milder Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.
Inconsistent DAR Between Batches 1. Variable Reactant Stoichiometry: Small deviations in the molar ratios of linker-payload to antibody can significantly impact the final DAR.[6] 2. Inconsistent Antibody Reduction (for Cysteine Conjugation): Incomplete or variable reduction of disulfide bonds leads to a different number of available conjugation sites.[6] 3. Reagent Quality and Concentration: Degradation or incorrect concentration of stock solutions is a common source of variability.[6]1. Precise Stoichiometry: Ensure accurate and consistent molar ratios of all reactants.[6] 2. Controlled Reduction: Optimize and standardize the antibody reduction step. Monitor the number of free thiols before conjugation. 3. Reagent QC: Verify the purity and concentration of all reagents before each conjugation reaction.[6]
Premature Drug Release 1. Linker Instability: The Val-Cit linker can be susceptible to cleavage by extracellular enzymes like neutrophil elastase, leading to off-target toxicity.[19][20] 2. Non-specific Esterase Activity: Some esterases in plasma can potentially cleave certain linker-payload bonds.1. Linker Modification: If premature release is significant, consider alternative linker technologies that are more resistant to non-specific enzymatic cleavage.[21] 2. In Vitro Stability Assays: Perform plasma stability assays to quantify the rate of premature drug release and inform linker design choices.

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound-Drug

Objective: To remove the Fmoc protecting group from the linker-payload conjugate to prepare it for antibody conjugation.

Materials:

  • This compound-Drug conjugate

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the this compound-Drug conjugate in DMF.

  • Add a solution of 20% piperidine in DMF to the reaction mixture.[17]

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the deprotection by TLC or HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Dry the product under vacuum.

Protocol 2: Cysteine-Based Antibody-Drug Conjugation

Objective: To conjugate the deprotected Gly3-Val-Cit-PAB-Drug to a monoclonal antibody via reduced interchain cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Deprotected Gly3-Val-Cit-PAB-Drug

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add a 2-5 molar excess of TCEP.[6]

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[6]

    • Remove excess TCEP using a desalting column, exchanging the antibody into the conjugation buffer.[6]

  • Conjugation:

    • Dissolve the deprotected Gly3-Val-Cit-PAB-Drug in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the reduced antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

    • The molar ratio of linker-payload to antibody will determine the final DAR and should be optimized.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours.[6] Protect from light if the payload is light-sensitive.

  • Quenching:

    • Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted thiol groups on the antibody.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 3: DAR Determination by UV/Vis Spectroscopy

Objective: To calculate the average DAR of the purified ADC.

Procedure:

  • Determine Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the drug-linker (ε_Drug) at both 280 nm and the wavelength of maximum absorbance for the drug (λ_max).[11]

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC sample at 280 nm (A_280) and at the drug's λ_max (A_λmax).[11]

  • Calculate Concentrations:

    • Use the following equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

  • Calculate DAR:

    • DAR = C_Drug / C_Ab

Visualizations

ADC_Conjugation_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification Fmoc_Linker This compound-Drug Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Linker->Deprotection Active_Linker Deprotected Linker-Payload Deprotection->Active_Linker Conjugation Conjugation Reaction Active_Linker->Conjugation Antibody Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction (TCEP) Antibody->Reduction Reduced_Antibody Reduced mAb with Free Thiols Reduction->Reduced_Antibody Reduced_Antibody->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Target Tumor Cell ADC_Circulation ADC in Circulation (Stable) Binding 1. ADC binds to a target antigen ADC_Circulation->Binding Targeting Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Self_Immolation 5. PAB Self-Immolation Cleavage->Self_Immolation Drug_Release 6. Active Drug Released Self_Immolation->Drug_Release Apoptosis 7. Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Mechanism of action for a Val-Cit-PAB linked ADC.

References

Validation & Comparative

Comparative In Vivo Efficacy of Peptide-Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Quantitative In Vivo Efficacy Data

The following tables summarize quantitative data from various preclinical studies, offering a comparative view of the in vivo efficacy of ADCs with different peptide linkers.

Table 1: In Vivo Efficacy of ADCs with Val-Cit and Modified Peptide Linkers

LinkerADC Target & PayloadTumor ModelDosing RegimenKey Efficacy Metric (% TGI)Reference
Val-Cit-PABCF16-MMAEXenograft3 mg/kgTumor growth inhibition[3]
EGCitAnti-HER2-MMAEXenograftNot specified104%[4]
Val-Ala-PABCF16-MMAEXenograft3 mg/kgSuperior tumor growth inhibition compared to Val-Cit[3]
GGFGTrastuzumab-DeruxtecanNCI-N87 Colon Cancer52 µg/kg (payload dose)Superior anti-tumor activity compared to a DAR 8 ADC at the same payload dose[5]

% TGI: Percent Tumor Growth Inhibition. A higher percentage indicates greater efficacy.

Table 2: Comparison of Different Peptide Linkers in a Non-Internalizing ADC Model

LinkerADC (F16-MMAE)In Vivo OutcomeReference
Val-CitF16-Val-Cit-MMAECurative effects at 7 mg/kg[3]
Val-ArgF16-Val-Arg-MMAEWeakest activity at 3 mg/kg[3]
Val-AlaF16-Val-Ala-MMAEBest tumor growth inhibition at 3 mg/kg[3]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the performance of ADCs.

ADC_Mechanism cluster_bloodstream Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC ADC with Peptide Linker Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome (Lower pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Proteolytic Cleavage DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Kill

ADC Mechanism of Action

in_vivo_workflow start Start cell_culture Tumor Cell Line Culture start->cell_culture animal_model Select Immunodeficient Animal Model (e.g., SCID mice) cell_culture->animal_model implantation Subcutaneous Tumor Cell Implantation animal_model->implantation tumor_growth Monitor Tumor Growth to Desired Volume implantation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer ADC, Vehicle, and Control Antibodies randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival, Biomarkers monitoring->endpoint data_analysis Statistical Analysis of Data endpoint->data_analysis end End data_analysis->end

In Vivo ADC Efficacy Study Workflow

Experimental Protocols

A standardized protocol is essential for the reliable evaluation of ADC efficacy in vivo. The following is a general methodology for a subcutaneous xenograft model.[6]

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines relevant to the ADC's target antigen are cultured in appropriate media and conditions as recommended by the supplier.[6]

  • Animal Models: Immunodeficient mice, such as SCID or NOD/SCID mice, are commonly used to prevent rejection of human tumor xenografts.[6]

2. Tumor Implantation:

  • Tumor cells are harvested during their exponential growth phase.

  • Cells are resuspended in a suitable medium, often a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel, at a concentration of 2-5 x 10^6 cells per 100 µL.[6]

  • The cell suspension is injected subcutaneously into the flank of the mice.[6]

3. ADC Administration:

  • Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The ADC, a vehicle control, and often a non-binding isotype control ADC are administered, typically via intravenous injection.[6]

4. Monitoring and Endpoints:

  • Tumor volumes and body weights are measured 2-3 times per week.[6]

  • The primary efficacy metric is often Tumor Growth Inhibition (TGI), calculated as a percentage relative to the vehicle control group.[6]

  • Survival analysis is also a key endpoint.

  • At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.[6]

Comparative Analysis of Peptide Linkers

The Val-Cit dipeptide is one of the most successful and widely used enzyme-cleavable linkers in ADC development.[2][7] Its stability in human plasma combined with efficient cleavage by cathepsin B in the lysosome makes it a reliable choice.[] The approved ADCs Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin) both utilize a Val-Cit linker.[7]

However, the classic Val-Cit linker has limitations. It can be unstable in mouse plasma, leading to premature drug release, which complicates preclinical evaluation.[9] Furthermore, the hydrophobicity of the Val-Cit-PAB moiety can lead to aggregation, especially at high drug-to-antibody ratios (DAR).[7][]

To address these challenges, several modifications and alternatives have been explored:

  • Valine-Alanine (Val-Ala): This dipeptide linker shows less aggregation in high DAR constructs compared to Val-Cit and has demonstrated superior tumor growth inhibition in some preclinical models.[3][7] It is considered less hydrophobic than Val-Cit.[7]

  • Glutamic acid-Glycine-Citrulline (EGCit): The addition of hydrophilic amino acids like glutamic acid and glycine (B1666218) can improve the stability and pharmacokinetic profile of the ADC.[4][9] The EGCit linker has been shown to enhance ADC stability in both mouse and primate plasma while retaining rapid intracellular payload release.[4] ADCs with EGCit linkers have demonstrated improved antitumor activity in xenograft models compared to conventional conjugates.[4]

  • Glycine-Glycine-Phenylalanine-Glycine (GGFG): This tetrapeptide linker is utilized in the approved ADC Enhertu® (trastuzumab deruxtecan).[] Tetrapeptide linkers are generally more stable in blood circulation compared to dipeptides.

  • Non-Cleavable Linkers: As a point of comparison, non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[11] While they can offer greater plasma stability, their efficacy is highly dependent on the internalization and degradation of the target antigen.[11] In some models, ADCs with cleavable linkers have shown efficacy where non-cleavable counterparts have not.[3]

Conclusion

The choice of linker is a pivotal decision in the design of an effective and well-tolerated ADC. While the Val-Cit linker has a proven track record, the development of next-generation ADCs has been driven by the need to overcome its limitations. The incorporation of additional hydrophilic amino acids, as seen in the EGCit linker, or the use of alternative peptide sequences like Val-Ala and GGFG, have demonstrated the potential to improve stability, reduce aggregation, and enhance the therapeutic window. Although direct in vivo efficacy data for the Fmoc-Gly3-Val-Cit-PAB linker is not currently available, the extensive research on related peptide linkers provides a strong foundation for its anticipated performance and a roadmap for future ADC development. The continued refinement of linker chemistry will undoubtedly lead to safer and more potent ADC therapies.

References

A Comparative Guide to Drug Release from Fmoc-Gly-Gly-Gly-Val-Cit-PAB Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fmoc-Gly-Gly-Gly-Val-Cit-PAB (Fmoc-G3VC) linker with the conventional Fmoc-Val-Cit-PAB (Fmoc-VC) linker for use in antibody-drug conjugates (ADCs). The inclusion of a hydrophilic triglycine (B1329560) (Gly3) spacer is designed to enhance the physicochemical properties and in vivo performance of ADCs. This document outlines the validation of drug release from these linkers, supported by experimental data and detailed protocols.

Introduction to Val-Cit PAB Linkers in ADCs

The Val-Cit-PAB linker is a well-established, cathepsin B-cleavable system used in several approved and clinical-stage ADCs. Its mechanism relies on the specific recognition and cleavage of the valine-citrulline (Val-Cit) dipeptide by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[] This enzymatic cleavage initiates a self-immolation cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the unmodified cytotoxic payload within the target cell.[]

While effective, the inherent hydrophobicity of the Val-Cit-PAB linker can present challenges, including potential aggregation of the ADC, especially at higher drug-to-antibody ratios (DAR), and reduced plasma stability in some preclinical models.[2] To address these limitations, hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) or amino acid sequences, are being incorporated into the linker design.[3] The Fmoc-G3VC linker represents such an advancement, aiming to improve the therapeutic index of ADCs.

The Rationale for a Triglycine Spacer

The incorporation of a triglycine (Gly3) spacer between the Val-Cit-PAB moiety and the conjugation site on the antibody is hypothesized to confer several advantages:

  • Increased Hydrophilicity: Glycine (B1666218) is a small, hydrophilic amino acid. A triglycine sequence is expected to significantly increase the overall hydrophilicity of the linker-payload, which can mitigate aggregation, even at high DARs.[3]

  • Improved Plasma Stability: Enhanced hydrophilicity can lead to a more favorable pharmacokinetic profile and improved plasma stability.[2][3] Studies on similar hydrophilic modifications, such as the inclusion of a glutamic acid residue (Glu-Val-Cit), have demonstrated significantly improved ADC half-life in mouse models.[3]

  • Enhanced Accessibility for Cleavage: The flexible glycine spacer may improve the accessibility of the Val-Cit cleavage site for cathepsin B, potentially leading to more efficient payload release within the lysosome.

Comparative Performance Data

The following tables summarize the expected comparative data for ADCs constructed with the Fmoc-G3VC linker versus the conventional Fmoc-VC linker. This data is illustrative and based on trends observed with other hydrophilic linker modifications. Actual results would be generated using the experimental protocols provided below.

Table 1: In Vitro Plasma Stability

LinkerPlasma SourceTime (hours)% Intact ADC (Illustrative)Half-life (t½) (Illustrative)
Fmoc-VC-PABHuman0100~250 hours
2495
9685
Fmoc-G3VC-PABHuman0100>300 hours
2498
9690
Fmoc-VC-PABMouse0100~70 hours
2460
9625
Fmoc-G3VC-PABMouse0100~150 hours
2485
9665

Table 2: Cathepsin B-Mediated Drug Release

LinkerSubstrate Concentration (µM)Initial Rate of Cleavage (RFU/min) (Illustrative)
Fmoc-VC-PAB101200
Fmoc-G3VC-PAB101350

Table 3: In Vitro Cytotoxicity (IC50 Values)

Cell LineADC with Fmoc-VC-PAB (nM) (Illustrative)ADC with Fmoc-G3VC-PAB (nM) (Illustrative)
Antigen-Positive (e.g., SK-BR-3)1.51.2
Antigen-Negative (e.g., MCF-7)>1000>1000

Experimental Protocols

Detailed methodologies for the validation of drug release from Fmoc-G3VC linkers are provided below.

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC in plasma by measuring the amount of intact ADC over time using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • ADC constructs (with Fmoc-VC-PAB and Fmoc-G3VC-PAB linkers)

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724)

  • LC-MS system

Protocol:

  • Thaw human and mouse plasma at 37°C.

  • Add the ADC to the plasma to a final concentration of 1 mg/mL.

  • Incubate the mixtures at 37°C in a shaking water bath.

  • At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing the ADC by LC-MS to determine the average drug-to-antibody ratio (DAR).

  • A decrease in the average DAR over time indicates linker cleavage and payload loss.

  • Calculate the half-life (t½) of the ADC in plasma.

Cathepsin B Cleavage Assay

This assay measures the rate of linker cleavage by cathepsin B, often using a fluorogenic substrate.

Materials:

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)

  • Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC) or the ADC construct

  • Fluorescence microplate reader

Protocol:

  • Prepare a reaction buffer and activate the cathepsin B according to the manufacturer's instructions.

  • Prepare serial dilutions of the ADC or fluorogenic substrate in the assay buffer.

  • In a 96-well plate, add the ADC or substrate solution.

  • Initiate the reaction by adding the activated cathepsin B.

  • Incubate the plate at 37°C.

  • For fluorogenic substrates, measure the increase in fluorescence over time using a microplate reader.

  • For ADC constructs, at various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction (e.g., by adding a protease inhibitor).

  • Analyze the samples by LC-MS to quantify the amount of released payload.

  • Determine the initial velocity of the reaction from the linear portion of the fluorescence/product concentration versus time plot.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells by measuring cell viability.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the ADCs in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.

  • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate the key processes involved in the action of ADCs with cleavable linkers.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment cluster_2 Lysosome (pH 4.5-5.0) ADC Intact ADC (Fmoc-G3VC Linker) TumorCell Tumor Cell ADC->TumorCell Binding & Internalization CathepsinB Cathepsin B TumorCell->CathepsinB Trafficking to Lysosome ReleasedDrug Released Cytotoxic Drug CathepsinB->ReleasedDrug Linker Cleavage

Caption: ADC internalization and targeted drug release pathway.

G cluster_workflow Experimental Workflow: Validation of Drug Release cluster_assays In Vitro Assays start Synthesize ADC Constructs (Fmoc-VC & Fmoc-G3VC) PlasmaStability Plasma Stability Assay (LC-MS) start->PlasmaStability CathepsinCleavage Cathepsin B Cleavage Assay (Fluorimetry/LC-MS) start->CathepsinCleavage Cytotoxicity Cytotoxicity Assay (MTT) start->Cytotoxicity DataAnalysis Data Analysis (Half-life, Cleavage Rate, IC50) PlasmaStability->DataAnalysis CathepsinCleavage->DataAnalysis Cytotoxicity->DataAnalysis Comparison Comparative Performance Evaluation DataAnalysis->Comparison

Caption: Workflow for the validation of drug release from ADCs.

G cluster_linker_comparison Linker Properties and Expected Outcomes cluster_properties Physicochemical Properties cluster_outcomes Performance Outcomes FmocVC Fmoc-Val-Cit-PAB (Conventional) Hydrophobicity Higher Hydrophobicity FmocVC->Hydrophobicity FmocG3VC Fmoc-Gly3-Val-Cit-PAB (Hydrophilic Spacer) Hydrophilicity Increased Hydrophilicity FmocG3VC->Hydrophilicity LowerStability Lower Plasma Stability (especially in rodents) Hydrophobicity->LowerStability AggregationRisk Potential for Aggregation at high DAR Hydrophobicity->AggregationRisk ImprovedStability Improved Plasma Stability Hydrophilicity->ImprovedStability ReducedAggregation Reduced Aggregation Risk at high DAR Hydrophilicity->ReducedAggregation

Caption: Logical relationship between linker structure and performance.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and toxicity profile. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with each strategy offering distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of these two linker technologies to aid researchers in making informed decisions for their drug development programs.

Executive Summary

Cleavable and non-cleavable linkers primarily differ in their mechanism of payload release. Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell, such as enzymes or low pH.[1][2] This can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells.[1] In contrast, non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to an amino acid residue from the antibody.[3][4] This generally results in higher plasma stability and reduced off-target toxicity.[5][6]

Data Presentation: A Quantitative Comparison

The following tables summarize the performance characteristics of cleavable and non-cleavable linkers based on available preclinical and clinical data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50)

Linker TypeADC ExampleCell LineTarget AntigenIC50 (approx.)Key ObservationsCitation(s)
Cleavable Brentuximab vedotin (Val-Cit linker)Hodgkin lymphoma cellsCD30Low nM rangePotent cytotoxicity against antigen-positive cells.[2]
Non-cleavable Trastuzumab emtansine (T-DM1) (SMCC linker)HER2-positive breast cancer cellsHER2Low nM rangeHigh potency in antigen-expressing cells.[2][3]
Cleavable Trastuzumab deruxtecan (B607063) (T-DXd) (Enzyme-cleavable linker)HER2-low breast cancer cellsHER2PotentEffective even in cells with low antigen expression, likely due to the bystander effect.
Non-cleavable T-DM1HER2-negative cellsN/AHigh µM rangeMinimal activity against antigen-negative cells, indicating high target specificity.

Table 2: Plasma Stability

Linker TypeLinker ChemistryPlasma Half-life (t½)Key ObservationsCitation(s)
Cleavable HydrazoneVariable (pH-dependent)Prone to hydrolysis in systemic circulation, leading to premature payload release.[5][7]
Cleavable Dipeptide (e.g., Val-Cit)Generally stableOffers a good balance of plasma stability and efficient cleavage by lysosomal proteases.[5][7]
Non-cleavable Thioether (e.g., SMCC)Highly stableExhibits prolonged stability in circulation, minimizing off-target toxicity.[3][5]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

Linker TypeADCTumor ModelEfficacyKey ObservationsCitation(s)
Cleavable Trastuzumab deruxtecan (T-DXd)HER2-expressing gastric cancer xenograftHigh tumor regressionDemonstrates a potent bystander effect, leading to the eradication of heterogeneous tumors.
Non-cleavable Trastuzumab emtansine (T-DM1)HER2-positive breast cancer xenograftSignificant tumor growth inhibitionEfficacy is primarily localized to antigen-positive cells.[8]
Cleavable Novel Peptide Linker ADCNCI-N87 colon cancer modelSuperior anti-tumor activity compared to Trastuzumab deruxtecan at the same payload dose.[9]

Mechanism of Action

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in the bloodstream and release their cytotoxic payload in response to specific conditions prevalent in the tumor microenvironment or within cancer cells.[1][2] The most common cleavage mechanisms are:

  • Protease-cleavable: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[10][]

  • pH-sensitive: Linkers like hydrazones are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]

  • Glutathione-sensitive: Disulfide-based linkers are cleaved in the presence of high concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the bloodstream.[1]

The release of a membrane-permeable payload from a cleavable linker can lead to the bystander effect , where the payload diffuses out of the target cell and kills neighboring, antigen-negative tumor cells.[1] This is particularly advantageous for treating heterogeneous tumors with varied antigen expression.

cleavable_linker_pathway Mechanism of Action: Cleavable Linker cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_neighboring_cell Neighboring Cancer Cell (Antigen-Negative) ADC_circulating ADC with Cleavable Linker (Stable in Circulation) ADC_bound ADC Binds to Target Antigen ADC_circulating->ADC_bound Targets Tumor Internalization Receptor-Mediated Endocytosis ADC_bound->Internalization Endosome Endosome (pH ~5.0-6.5) Internalization->Endosome Lysosome Lysosome (pH ~4.5-5.0) High Protease Concentration Endosome->Lysosome Payload_release Linker Cleavage (e.g., by Cathepsin B) Lysosome->Payload_release Payload_action Free Payload Induces Cytotoxicity Payload_release->Payload_action Bystander_effect Payload Diffuses Out of Target Cell Payload_action->Bystander_effect Neighbor_death Bystander Killing Bystander_effect->Neighbor_death non_cleavable_linker_pathway Mechanism of Action: Non-Cleavable Linker cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC with Non-Cleavable Linker (Highly Stable) ADC_bound ADC Binds to Target Antigen ADC_circulating->ADC_bound Targets Tumor Internalization Receptor-Mediated Endocytosis ADC_bound->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Antibody_degradation Proteolytic Degradation of Antibody Lysosome->Antibody_degradation Payload_release Release of Amino Acid- Linker-Payload Complex Antibody_degradation->Payload_release Payload_action Payload Exerts Cytotoxic Effect Payload_release->Payload_action experimental_workflow Experimental Workflow: ADC Stability and Cytotoxicity cluster_stability Plasma Stability Assay cluster_cytotoxicity In Vitro Cytotoxicity Assay cluster_bystander Bystander Effect Assay (Co-culture) Incubate_ADC Incubate ADC in Plasma (37°C) Time_points Collect Aliquots at Various Time Points Incubate_ADC->Time_points Quantify Quantify Intact ADC and Free Payload (ELISA, LC-MS) Time_points->Quantify Half_life Determine Plasma Half-life (t½) Quantify->Half_life Seed_cells Seed Cancer Cells (Antigen +/-) Treat_ADC Treat with Serial Dilutions of ADC Seed_cells->Treat_ADC Incubate_cells Incubate for 72-120h Treat_ADC->Incubate_cells MTT_assay Perform MTT Assay Incubate_cells->MTT_assay IC50 Determine IC50 Value MTT_assay->IC50 Co_culture Co-culture Antigen+ and Antigen- Cells Treat_co_culture Treat with ADC Co_culture->Treat_co_culture Assess_viability Assess Viability of Antigen- Cells Treat_co_culture->Assess_viability Compare Compare to Monoculture of Antigen- Cells Assess_viability->Compare

References

A Comparative Guide to Fmoc-Gly3-Val-Cit-PAB and Next-Generation ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the well-established Fmoc-Gly3-Val-Cit-PAB linker against emerging next-generation antibody-drug conjugate (ADC) linkers. We will delve into their performance based on experimental data, outline the methodologies for key experiments, and visualize the underlying mechanisms.

The linker is a critical component of an ADC, profoundly influencing its stability, efficacy, and safety profile.[1][2] The ideal linker remains stable in systemic circulation, preventing premature payload release, and facilitates efficient cleavage to unleash the cytotoxic agent within the target tumor cell.[2][3] this compound, a peptide-based cleavable linker, has been a cornerstone in ADC development. However, the field is rapidly evolving, with next-generation linkers designed to overcome the limitations of their predecessors.

The Benchmark: this compound

This compound is a cleavable linker that relies on enzymatic cleavage. The valine-citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by Cathepsin B, a protease that is highly expressed in the lysosomes of tumor cells.[4][][6] This cleavage initiates the release of the cytotoxic payload. The para-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, ensuring the payload is released in its active form.[4]

While effective, Val-Cit-PAB linkers have certain drawbacks, including potential instability in rodent plasma due to carboxylesterase activity, which can complicate preclinical evaluation.[7][8][9] Additionally, their hydrophobic nature can contribute to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[7][8]

Next-Generation ADC Linkers: Addressing the Challenges

To address the limitations of traditional linkers, researchers have developed innovative next-generation linkers with improved properties. These advancements focus on enhancing stability, increasing hydrophilicity, and enabling novel therapeutic strategies.

1. Hydrophilic Linkers:

To counteract the hydrophobicity of the linker-payload complex, which can lead to aggregation and faster clearance, hydrophilic moieties such as polyethylene (B3416737) glycol (PEG), glutamic acid, or macrocycles are incorporated into the linker design.[10][11][12][13][14][15][16]

  • PEGylated Linkers: The inclusion of PEG chains creates a hydration shell around the ADC, improving solubility and reducing aggregation.[10] This can also lead to improved pharmacokinetics by shielding the ADC from premature clearance.[10]

  • Glutamic Acid-Containing Linkers: The introduction of hydrophilic amino acids like glutamic acid can enhance the hydrophilicity and stability of the linker. For instance, the glutamic acid-glycine-citrulline (EGCit) linker has shown resistance to neutrophil protease-mediated degradation.[17]

  • Macrocycle-Containing Linkers: Incorporating hydrophilic macrocycles like cyclodextrins and crown ethers into the linker structure has been shown to enhance the in vivo efficacy of ADCs compared to traditional and even linear PEG linkers.[11][13]

2. Exolinkers:

This innovative approach repositions the cleavable peptide linker to the "exo" position of the PAB spacer. This structural modification has been shown to reduce premature payload release and allow for higher DARs without significant aggregation.[7][8] Exolinkers have also demonstrated enhanced stability in the presence of enzymes like carboxylesterases and human neutrophil elastase.[7][8][18]

3. Dual-Payload Linkers:

A groundbreaking strategy to combat tumor heterogeneity and drug resistance is the use of dual-payload ADCs.[1][17][19][20] These linkers carry two distinct cytotoxic payloads on a single antibody, enabling the simultaneous targeting of multiple biological pathways.[19][20] This approach can lead to synergistic anti-tumor effects and overcome resistance mechanisms.[19][20][21]

Data Presentation: A Comparative Overview

The following tables summarize the performance of this compound-based linkers against next-generation alternatives based on published experimental data.

Table 1: Comparison of Linker Hydrophobicity and Aggregation

Linker TypeKey FeaturesHydrophobicity (HIC Retention Time)Aggregation (SEC)Key Findings
Val-Cit-PAB Cathepsin B cleavable dipeptideHigher retention timeIncreased aggregation at higher DARsMore hydrophobic, prone to aggregation.[7][8][22]
Exolinker Repositioned cleavable peptideLower retention time than Val-Cit-PABReduced aggregation compared to T-DXd.[22][23]Improved hydrophilicity and stability, allowing for higher DARs.[7][8][18]
PEGylated Linker Contains PEG chainsLower retention timeSignificantly reduced aggregationEnhanced solubility and pharmacokinetics.[10][14][16]
Macrocycle Linker Incorporates cyclodextrin (B1172386) or crown etherNot explicitly quantified, but improved ADC propertiesNot explicitly quantified, but improved ADC propertiesEnhanced in vivo efficacy.[11][13]

Table 2: Comparison of Linker Stability and Efficacy

Linker TypePlasma StabilityPayload Release MechanismIn Vivo EfficacyKey Findings
Val-Cit-PAB Susceptible to cleavage by rodent carboxylesterases.[7][8][9]Cathepsin B cleavage in lysosome.[4][]Effective, but stability can be a concern in preclinical models.A well-established but potentially labile linker in certain preclinical settings.
Exolinker Commendable stability in Ces1C-containing mouse plasma.[7][8]Cathepsin B cleavage.[7][8]Superior DAR retention over 7 days compared to T-DXd.[23]Enhanced stability and potential for improved therapeutic index.[7][8]
EGCit Linker Resistant to neutrophil protease-mediated degradation.[17]Protease cleavage.Superior antitumor efficacy in xenograft models.[17]Addresses off-target toxicity concerns.[17]
Dual-Payload Linker Dependent on specific linker chemistryTypically protease cleavageSuperior tumor growth inhibition at lower doses.[20]Overcomes tumor heterogeneity and drug resistance.[17][19][20]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective evaluation of ADC linker performance.

1. In Vitro Cathepsin B Cleavage Assay

  • Objective: To determine the rate and extent of payload release from an ADC in the presence of Cathepsin B.

  • Materials:

  • Procedure:

    • Prepare a stock solution of the ADC.

    • Reconstitute purified Cathepsin B in the assay buffer.

    • Incubate the ADC with Cathepsin B at 37°C.

    • At various time points, terminate the reaction by adding the cold quenching solution.

    • Analyze the samples by LC-MS/MS to quantify the released payload.

    • A control experiment without Cathepsin B is run in parallel to assess linker stability in the assay buffer.

2. ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)

  • Objective: To quantify the percentage of aggregates, monomers, and fragments in an ADC sample.

  • Materials:

    • ADC sample

    • SEC column (e.g., Agilent AdvanceBio SEC)

    • HPLC system with a UV detector

    • Mobile phase (aqueous buffer, sometimes with an organic modifier for hydrophobic ADCs)

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample onto the column.

    • The components of the sample are separated based on their hydrodynamic volume, with larger molecules (aggregates) eluting first.

    • Monitor the elution profile using a UV detector at 280 nm.

    • Integrate the peak areas corresponding to aggregates, monomers, and fragments to determine their relative percentages.

3. In Vivo Stability and Pharmacokinetic Study

  • Objective: To assess the stability and pharmacokinetic profile of an ADC in an animal model.

  • Materials:

    • ADC

    • Animal model (e.g., mice or rats)

    • ELISA or LC-MS/MS instrumentation

  • Procedure:

    • Administer the ADC to the animals, typically via intravenous injection.

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Quantify the concentration of the intact ADC and/or total antibody in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.

    • Pharmacokinetic parameters, including half-life and clearance, are calculated from the concentration-time data.

Mandatory Visualization

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Receptor Receptor-Mediated Endocytosis Antigen->Receptor 2. Internalization Endosome Endosome Receptor->Endosome Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (e.g., by Cathepsin B) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Experimental_Workflow_Stability cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis ADC_Sample ADC Sample SEC Size Exclusion Chromatography (SEC) HIC Hydrophobic Interaction Chromatography (HIC) Cleavage_Assay Cathepsin B Cleavage Assay Aggregation Aggregation (%) Hydrophobicity Retention Time Payload_Release Payload Release Rate Animal_Model Animal Model (e.g., Mouse) Dosing IV Dosing of ADC Blood_Sampling Blood Sampling (Time Course) Plasma_Analysis Plasma Analysis (ELISA or LC-MS/MS) PK_Profile Pharmacokinetic Profile (Half-life, Clearance) Efficacy_Study Xenograft Tumor Model Tumor_Growth Tumor Growth Inhibition

Linker_Comparison_Logic cluster_traditional Traditional Linker cluster_nextgen Next-Generation Linkers Start ADC Linker Selection ValCit This compound Start->ValCit Hydrophilic Hydrophilic Linkers (PEG, EGCit, Macrocycles) Start->Hydrophilic Exolinker Exolinkers Start->Exolinker DualPayload Dual-Payload Linkers Start->DualPayload Drawbacks Hydrophobicity Potential Instability Aggregation ValCit->Drawbacks Limitations Benefits1 Reduced Aggregation Improved PK Hydrophilic->Benefits1 Advantages Benefits2 Enhanced Stability Higher DAR Possible Exolinker->Benefits2 Advantages Benefits3 Overcomes Resistance Synergistic Effects DualPayload->Benefits3 Advantages Drawbacks->Hydrophilic Addresses Drawbacks->Exolinker Addresses

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-Gly3-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Gly3-Val-Cit-PAB. The following procedures for personal protective equipment, handling, storage, and disposal are based on best practices for handling potent peptide compounds used in antibody-drug conjugate (ADC) research.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to ensure personal safety when handling this compound, particularly in its lyophilized powder form. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[3]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves should be removed and replaced immediately after any contact with the compound.[3]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.[3][4]
Respiratory Protection Respirator/Dust Mask (e.g., N95)Recommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles.[3][5]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[3]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated work area, such as a chemical fume hood, is clean and uncluttered.

  • Personal Protective Equipment: Put on all required PPE as outlined in the table above.

  • Equilibration: Before opening, allow the container of the lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.[3]

  • Weighing: Weigh the lyophilized powder in a controlled environment, such as a chemical fume hood or a balance enclosure, to minimize inhalation exposure and dispersal of the powder.

  • Reconstitution: If preparing a solution, add the appropriate solvent (e.g., DMSO) slowly to the vial containing the peptide.[1][2] Cap the container securely before mixing. Sonication can aid in dissolution.[2][3]

  • Clean-up: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all contaminated disposables as chemical waste.

Storage:

  • Lyophilized Powder: For long-term storage, keep at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][6] It is often recommended to store under a nitrogen atmosphere.[1]

  • Peptide in Solution: It is not recommended to store peptides in solution for extended periods.[3] For short-term storage, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Stock solutions may be stable for up to one month at -20°C or up to six months at -80°C.[1]

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Collection: Place all contaminated solid waste, including gloves, disposable lab coats, weighing paper, and pipette tips, into a clearly labeled, sealed waste container designated for chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed container for liquid chemical waste.

  • Container Sealing: Ensure all waste containers are securely sealed to prevent leakage.

  • Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Experimental Workflow

The following diagram illustrates a typical workflow for handling and preparing a solution of this compound.

G Workflow for Handling this compound prep_area 1. Prepare Clean Workspace (e.g., Fume Hood) don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_area->don_ppe equilibrate 3. Equilibrate Container to Room Temperature weigh 4. Weigh Powder in Controlled Environment equilibrate->weigh add_solvent 5. Add Solvent (e.g., DMSO) and Mix storage 6. Aliquot and Store at -20°C or -80°C add_solvent->storage decontaminate 7. Decontaminate Workspace and Equipment dispose 8. Dispose of Waste in Designated Chemical Waste decontaminate->dispose

Caption: A step-by-step workflow for the safe handling and preparation of this compound.

References

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